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  • Product: 2-Fluoro-5-isopropylaniline
  • CAS: 116874-67-0

Core Science & Biosynthesis

Foundational

2-Fluoro-5-isopropylaniline CAS number

An In-depth Technical Guide to 2-Fluoro-5-isopropylaniline (CAS No. 116874-67-0) for Advanced Research and Development Abstract This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropylaniline, a key...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-5-isopropylaniline (CAS No. 116874-67-0) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. Identified by its CAS number 116874-67-0, this compound's unique structural features—a fluorine atom and an isopropyl group on an aniline scaffold—make it a valuable building block for creating complex molecules with desirable pharmacokinetic and pharmacodynamic properties. This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a validated synthesis pathway with mechanistic insights, its applications in medicinal chemistry, a detailed experimental protocol, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

2-Fluoro-5-isopropylaniline is a substituted aniline derivative. The strategic placement of the fluoro and isopropyl groups significantly influences its chemical reactivity and biological activity when incorporated into larger molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropyl group can improve potency and selectivity.

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 116874-67-0[1]
IUPAC Name 2-fluoro-5-propan-2-ylaniline[1]
Molecular Formula C₉H₁₂FN[1]
SMILES CC(C)C1=CC(=C(C=C1)F)N[1]
InChIKey QWYOGCVSPQTKPM-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 153.20 g/mol [1]
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 26 Ų[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-Fluoro-5-isopropylaniline is not commonly detailed in standard literature, but a logical and efficient pathway can be designed based on fundamental principles of organic chemistry, starting from the readily available precursor 2-fluoro-5-nitroaniline. This process involves the selective reduction of the nitro group to an amine, a cornerstone transformation in the synthesis of aromatic amines.

The key step is the reduction of the nitro group. While various reagents can accomplish this, catalytic hydrogenation or reduction with metals in acidic media (like Tin(II) chloride or Iron) are common, reliable methods in industrial and laboratory settings. The choice of reducing agent is critical; for instance, iron in the presence of an acid is a cost-effective and efficient method for selectively reducing nitro groups on an aromatic ring.[2]

Synthesis_Pathway Start 2-Fluoro-5-nitroaniline (CAS: 369-36-8) Reagents Reducing Agent (e.g., Fe/HCl or SnCl2) Start->Reagents Reduction of Nitro Group Product 2-Fluoro-5-isopropylaniline (CAS: 116874-67-0) Reagents->Product Formation of Amine

Caption: Synthetic route from a nitro precursor to the target aniline.

Role in Medicinal Chemistry and Drug Development

Substituted anilines are privileged scaffolds in drug discovery.[3] The incorporation of fluorine is a widely used strategy to modulate a drug candidate's properties, such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

  • Membrane Permeability: Strategic fluorination can alter the lipophilicity (as measured by LogP) of a molecule, influencing its ability to cross cell membranes.[4]

2-Fluoro-5-isopropylaniline serves as a crucial starting material or intermediate for synthesizing a diverse range of bioactive molecules. It is particularly useful in creating libraries of compounds for high-throughput screening in the early phases of drug discovery.[5] Its structure is found in patented compounds investigated for various therapeutic areas, although specific blockbuster drugs containing this exact fragment are not prominently in the public domain.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes a robust, self-validating method for synthesizing 2-Fluoro-5-isopropylaniline from its nitro precursor, 2-Fluoro-5-nitroaniline. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) due to the significant polarity difference between the starting material and the product.

Materials and Equipment:

  • 2-Fluoro-5-nitroaniline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂, 3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, Buchner funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-nitroaniline in ethanol. To this solution, add Tin(II) chloride dihydrate.

  • Acidification: Carefully add concentrated hydrochloric acid dropwise to the stirring mixture. The reaction is exothermic and should be controlled.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (typically more polar, lower Rf) indicates reaction completion. This typically takes 2-4 hours.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~8. A precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary to yield pure 2-Fluoro-5-isopropylaniline.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Combine Reactants (Nitroaniline, SnCl2, EtOH) Acidify 2. Add Conc. HCl Setup->Acidify Reflux 3. Heat to Reflux (2-4h) Acidify->Reflux Monitor 4. Monitor via TLC Reflux->Monitor Quench 5. Quench on Ice & Neutralize (NaHCO3) Monitor->Quench Reaction Complete Extract 6. Extract with Ethyl Acetate Quench->Extract Dry 7. Dry Organic Layer (MgSO4) Extract->Dry Purify 8. Concentrate & Purify Dry->Purify Product Final Product: 2-Fluoro-5-isopropylaniline Purify->Product

Caption: Step-by-step workflow for the synthesis and purification.

Safety, Handling, and Storage

As with most aniline derivatives, 2-Fluoro-5-isopropylaniline should be handled with care, assuming it is toxic and potentially harmful.[6][7]

  • Handling: Always use this chemical inside a certified chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

  • First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water.[11] For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air.[10] Seek immediate medical attention in all cases of exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][10]

Conclusion

2-Fluoro-5-isopropylaniline (CAS No. 116874-67-0) is a strategically important chemical intermediate whose value is derived from the synergistic effects of its fluoro and isopropyl substituents on an aniline core. Its synthesis is achievable through reliable and scalable chemical transformations. For professionals in drug discovery and development, this compound represents a versatile building block for creating novel molecules with enhanced therapeutic potential. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research setting.

References

  • PubChem. (n.d.). 2-Chloro-5-(propan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Aaron Chemicals LLC. (n.d.). 5-Fluoro-2-isopropylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Schuck, R. N., & Sekar, V. (2025). Use of Biomarkers in Drug Development for Regulatory Purposes. Clinical and Translational Science, 18, e70377. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-6-isopropyl aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. Retrieved from [Link]

  • Gaba, M., et al. (2022). Research in the Field of Drug Design and Development. MDPI. Retrieved from [Link]

  • Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
  • Li, Z., Cai, H., & Conti, P. S. (2011). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Current Radiopharmaceuticals, 4(1), 24–30. Retrieved from [Link]

  • Gębka, K., et al. (2024). Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants. MDPI. Retrieved from [Link]

  • Weatherston, J., et al. (2023). Tools shaping drug discovery and development. PMC - NIH. Retrieved from [Link]

  • Aruna, S., et al. (2018). 2-Fluoro-5-nitroaniline. ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-5-isopropylaniline: Elucidating its Physicochemical Landscape

For the attention of: Researchers, scientists, and drug development professionals. Preamble: Navigating the Knowns and Unknowns In the dynamic landscape of chemical research and pharmaceutical development, a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Knowns and Unknowns

In the dynamic landscape of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physical and chemical properties is paramount. This guide endeavors to provide a thorough technical overview of 2-Fluoro-5-isopropylaniline, a compound of interest for its potential applications in various synthetic pathways. However, it is with scientific diligence that we must first address the current state of publicly available information. Despite extensive searches across chemical databases, supplier technical data sheets, and the scientific literature, experimentally determined physical properties such as boiling point, melting point, density, and refractive index for 2-Fluoro-5-isopropylaniline remain largely unreported.

This guide will therefore present the available computed data, alongside information on related compounds, to offer a predictive and comparative context. We will delve into its molecular structure, and based on the known reactivity of similar aniline derivatives, we will explore its anticipated chemical behavior and potential synthetic utility. The aim is to provide a foundational resource for researchers, while transparently acknowledging the data gaps that future experimental work will need to address.

Molecular Identity and Computed Properties

2-Fluoro-5-isopropylaniline, identified by the CAS Number 116874-67-0, possesses a molecular formula of C₉H₁₂FN and a molecular weight of 153.20 g/mol .[1] Its structure features a benzene ring substituted with a fluorine atom, an amino group, and an isopropyl group.

A visual representation of the molecular structure is provided below:

Caption: Molecular structure of 2-Fluoro-5-isopropylaniline.

The IUPAC name for this compound is 2-fluoro-5-propan-2-ylaniline.[1] While experimental data is lacking, computational models provide estimated values for some of its key physicochemical parameters.

Table 1: Computed Physicochemical Properties of 2-Fluoro-5-isopropylaniline

PropertyValueSource
Molecular Weight153.20 g/mol PubChem[1]
Molecular FormulaC₉H₁₂FNPubChem[1]
XLogP32.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]
Topological Polar Surface Area26 ŲPubChem[1]

These computed values suggest that 2-Fluoro-5-isopropylaniline is a moderately lipophilic molecule with some capacity for hydrogen bonding.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the aromatic carbons and the carbons of the isopropyl group.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-H stretching from the aromatic and alkyl groups, C=C stretching of the aromatic ring, and a C-F stretching band.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 153. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages.

Safety and Handling Considerations

Although a specific Safety Data Sheet (SDS) for 2-Fluoro-5-isopropylaniline with detailed toxicological data is not publicly available, general precautions for handling aromatic amines and fluorinated compounds should be strictly followed.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Hazard Profile of Structurally Similar Compounds: For context, related compounds such as 2-isopropylaniline and 2-chloro-5-(propan-2-yl)aniline are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3] It is prudent to assume a similar hazard profile for 2-Fluoro-5-isopropylaniline until experimental data becomes available.

Potential Reactivity and Synthetic Applications

The reactivity of 2-Fluoro-5-isopropylaniline will be dictated by the interplay of its three functional groups: the nucleophilic amino group, the aromatic ring activated by the amino group and influenced by the electron-withdrawing fluorine and electron-donating isopropyl group.

Expected Reactivity:

  • N-Functionalization: The primary amine is expected to undergo typical reactions such as acylation, alkylation, and diazotization.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The fluorine and isopropyl groups will also influence the regioselectivity of these reactions.

  • Formation of Heterocycles: The aniline moiety is a common precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Potential Applications: Based on the utility of other substituted anilines, 2-Fluoro-5-isopropylaniline could serve as a valuable intermediate in the synthesis of:

  • Pharmaceuticals: The unique substitution pattern may offer opportunities for the development of novel bioactive molecules.

  • Agrochemicals: Many herbicides and pesticides are derived from substituted anilines.

  • Dyes and Pigments: Aniline derivatives are fundamental building blocks in the dye industry.

Future Directions and the Call for Experimental Data

The absence of experimentally verified physical and chemical data for 2-Fluoro-5-isopropylaniline highlights a critical knowledge gap. To facilitate its potential use in research and development, the following experimental investigations are essential:

  • Determination of Physical Properties: Precise measurement of the boiling point, melting point, density, and refractive index is fundamental for its purification, handling, and use in quantitative studies.

  • Comprehensive Spectroscopic Analysis: Recording and interpreting its NMR, IR, and mass spectra will confirm its structure and provide a reference for future synthetic work.

  • Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity is necessary to establish safe handling procedures.

  • Exploration of its Reactivity: Systematic studies of its behavior in various chemical transformations will unlock its synthetic potential.

Conclusion

2-Fluoro-5-isopropylaniline represents a chemical entity with potential for a range of applications, yet it remains a compound for which fundamental experimental data is not publicly accessible. This guide has sought to provide a comprehensive overview based on its molecular structure and a comparative analysis of related compounds. It is our hope that this document will serve as a catalyst for the necessary experimental work to fully characterize this intriguing molecule, thereby enabling its safe and effective use within the scientific community.

References

  • PubChem. Compound Summary for CID 12561, 2-Isopropylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 58885093, 2-Chloro-5-(propan-2-yl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 13032, N-Isopropylaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. 2-Fluoro-5-nitroaniline. [Link]

  • PubChem. Compound Summary for CID 14157497, 2-Fluoro-5-isopropylaniline. National Center for Biotechnology Information. [Link]

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Foundational

Introduction: A Proactive Approach to Safety for a Novel Compound

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-isopropylaniline In the landscape of pharmaceutical research and drug development, novel chemical entities are the cornerstone of innovation. 2-Fluoro-5-isop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-isopropylaniline

In the landscape of pharmaceutical research and drug development, novel chemical entities are the cornerstone of innovation. 2-Fluoro-5-isopropylaniline, a substituted aniline, represents such a compound with potential applications in the synthesis of complex molecular scaffolds. However, its novelty means that a comprehensive, experimentally-derived Safety Data Sheet (SDS) is not yet established. This guide, therefore, adopts the proactive safety principle of synthesis from structural analogs.

As Senior Application Scientists, we recognize that waiting for empirical data is not a viable safety strategy. Instead, we must critically evaluate the known hazards of the core aniline structure and its relevant substituted derivatives to construct a robust and precautionary safety profile. This document will deconstruct the toxicological risks, outline rigorous handling protocols, and provide emergency procedures based on authoritative data from closely related compounds. The goal is to empower researchers to manage the risks associated with 2-Fluoro-5-isopropylaniline with the highest degree of scientific integrity and personal safety.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The properties of 2-Fluoro-5-isopropylaniline, while primarily based on computational models, provide essential context for its handling and potential behavior.

PropertyValueSource
IUPAC Name 2-fluoro-5-propan-2-ylaniline[1]
CAS Number 116874-67-0[1]
Molecular Formula C₉H₁₂FN[1][2]
Molecular Weight 153.20 g/mol [1][2]
Computed XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Note: The physicochemical properties listed are computationally derived and should be used as estimates pending experimental verification.

Synthesized Hazard Profile: Understanding the "Why"

The hazard profile for 2-Fluoro-5-isopropylaniline is inferred from the well-documented toxicology of its parent molecule, aniline, and related substituted anilines.

The Aniline Backbone: A Foundation of Systemic Toxicity

The primary toxicological concern with all anilines is their ability to induce methemoglobinemia .[3] Upon absorption, aniline derivatives oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of transporting oxygen. This leads to a state of functional anemia and hypoxia.[3][4]

Furthermore, aniline itself is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A) and is suspected of causing genetic defects.[5] Chronic exposure is associated with damage to the spleen, blood, liver, and kidneys.[6][7]

The Influence of Fluoro- and Isopropyl- Substituents
  • Fluorine Substitution: The presence of a fluorine atom can increase the lipophilicity and metabolic stability of the molecule, potentially enhancing its absorption through the skin and altering its metabolic pathway.

  • Isopropyl Substitution: The isopropyl group further increases the molecule's lipophilicity, which may facilitate dermal absorption.

Given these foundational risks, 2-Fluoro-5-isopropylaniline must be treated as a substance with significant acute and chronic health hazards.

Inferred GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[6]
Acute Toxicity, DermalCategory 3/4Toxic/Harmful in contact with skin.[6][8]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[6][9]
Skin Corrosion/IrritationCategory 1/2Causes severe skin burns and eye damage / Causes skin irritation.[9][10]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[5][8]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[5]
CarcinogenicityCategory 2Suspected of causing cancer.[5]
Specific Target Organ Toxicity (Repeated Exposure)Category 1/2Causes damage to organs (spleen, blood) through prolonged or repeated exposure.[5][6]

Exposure Controls and Personal Protection: A Self-Validating System

A multi-layered approach to exposure control is critical. The hierarchy of controls provides a systematic framework for minimizing risk.

G cluster_0 Hierarchy of Controls for Aniline Derivatives A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Hierarchy of Safety Controls
Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Fluoro-5-isopropylaniline is a properly functioning chemical fume hood.[6][8] This is non-negotiable. The causality is clear: the fume hood contains vapors and potential aerosols at the source, preventing inhalation, which is a rapid route for systemic absorption.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible and regularly tested.[9][10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be based on the specific hazards of aniline derivatives, particularly their high capacity for dermal absorption.[4][7]

PPE TypeSpecificationRationale and Best Practices
Hand Protection Impervious gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Aniline and its derivatives can readily penetrate standard nitrile gloves. Check glove breakthrough times. Always inspect gloves before use and wash hands thoroughly after removal.[7]
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the liquid and potential vapors. A face shield provides an additional layer of protection for the entire face.[7]
Skin & Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron may be required for larger quantities.Prevents incidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[11]
Respiratory Protection Not typically required when using a fume hood.If engineering controls fail or for emergency response, a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary.[7]

Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Donning PPE: Don all required PPE as specified in the table above.

  • Dispensing: Conduct all transfers and manipulations of 2-Fluoro-5-isopropylaniline deep within the sash of the fume hood. Use a pipette or other controlled method for liquid transfers to minimize splashing.

  • During Use: Keep all containers tightly closed when not in use.[7][9] Avoid breathing any vapors, mists, or gases.[9]

  • Post-Handling: After completion of work, decontaminate all surfaces within the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[6][8]

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidental release.

  • Location: Store in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[7][9]

  • Container: Keep in a tightly sealed, properly labeled container.[7][8]

  • Incompatibilities: Segregate from strong oxidizing agents and acids.[6]

Waste Disposal

Dispose of waste 2-Fluoro-5-isopropylaniline and contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste in accordance with institutional, local, and national regulations. Do not dispose of down the drain.

Emergency Procedures: A Rapid Response Framework

In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.

G cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_air Move to fresh air immediately. If breathing is difficult, give oxygen. inhalation->move_air wash_skin Remove contaminated clothing. Flush skin with water for at least 15 minutes. skin->wash_skin flush_eyes Flush eyes with water for at least 15 minutes, lifting eyelids. eye->flush_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention (Bring SDS/Compound Info) move_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

First Aid Response Flowchart
First-Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

Note to Physician: Treat symptomatically and supportively.[9] Be prepared to treat for methemoglobinemia. Administration of methylene blue may be indicated in severe cases.[4]

Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

References

  • Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. Cole-Parmer.
  • SAFETY DATA SHEET - 2-Isopropylaniline. Fisher Scientific.
  • Aniline - Incident management. GOV.UK.
  • What are the health and safety guidelines for Aniline in workplaces?. Knowledge.
  • SAFETY DATA SHEET - 4-Isopropylaniline. Fisher Scientific.
  • Aniline | Medical Management Guidelines.
  • N-ISOPROPYLANILINE HAZARD SUMMARY. New Jersey Department of Health and Senior Services.
  • SAFETY DATA SHEET - Isopropylamine. FUJIFILM Wako.
  • 2-Fluoro-N-isopropylaniline. ChemScene.
  • PubChem Compound Summary for CID 14157497, 2-Fluoro-5-isopropylaniline.
  • SAFETY DATA SHEET - 4-Fluoro-N-isopropylaniline. Santa Cruz Biotechnology.
  • Safety D

Sources

Exploratory

Introduction: The Analytical Imperative for 2-Fluoro-5-isopropylaniline

An In-depth Technical Guide to the FT-IR Analysis of 2-Fluoro-5-isopropylaniline 2-Fluoro-5-isopropylaniline is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals and specialty chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Analysis of 2-Fluoro-5-isopropylaniline

2-Fluoro-5-isopropylaniline is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals and specialty chemicals. Its unique combination of a primary amine, a fluorine substituent, and an isopropyl group on a benzene ring presents a distinct spectroscopic fingerprint. For researchers in drug development and process chemistry, the ability to rapidly and accurately confirm the identity, purity, and structural integrity of this molecule is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a first-line, non-destructive analytical technique to achieve this.

This guide provides an in-depth analysis of the FT-IR spectrum of 2-Fluoro-5-isopropylaniline. We will move beyond a simple peak list, delving into the causality behind the spectral features and providing a field-proven protocol for acquiring high-fidelity data. The core philosophy is that a properly interpreted spectrum is a self-validating system for molecular identity.

Chapter 1: Decoding the Vibrational Symphony of 2-Fluoro-5-isopropylaniline

The infrared spectrum of a molecule is a direct manifestation of its covalent bonds vibrating in response to infrared radiation.[1] Each functional group possesses characteristic vibrational modes (stretching, bending, wagging) that absorb at specific frequencies. The FT-IR spectrum of 2-Fluoro-5-isopropylaniline is a superposition of the vibrations from its constituent parts: the primary aromatic amine, the isopropyl alkyl group, the carbon-fluorine bond, and the substituted aromatic ring.

cluster_molecule 2-Fluoro-5-isopropylaniline cluster_groups Key Functional Groups & Vibrational Modes cluster_peaks Characteristic Wavenumber Regions (cm⁻¹) Molecule Core Structure Amine Primary Aromatic Amine (-NH2) Molecule->Amine identifies Isopropyl Isopropyl Group (-CH(CH3)2) Molecule->Isopropyl identifies Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic identifies Fluoro Aryl Fluoride (C-F) Molecule->Fluoro identifies NH_stretch N-H Stretch (Asymmetric & Symmetric) ~3400-3500 Amine->NH_stretch exhibits NH_bend N-H Bend ~1550-1650 Amine->NH_bend exhibits CN_stretch C-N Stretch ~1200-1350 Amine->CN_stretch exhibits Alkyl_CH_stretch Alkyl C-H Stretch ~2850-2970 Isopropyl->Alkyl_CH_stretch exhibits Alkyl_CH_bend Alkyl C-H Bend ~1365-1385 (doublet) Isopropyl->Alkyl_CH_bend exhibits Aryl_CH_stretch Aryl C-H Stretch ~3000-3100 Aromatic->Aryl_CH_stretch exhibits Aryl_CC_stretch Aryl C=C Stretch ~1400-1600 Aromatic->Aryl_CC_stretch exhibits CF_stretch C-F Stretch ~1000-1110 Fluoro->CF_stretch exhibits

Caption: Logical relationship between the molecular structure and its FT-IR vibrational modes.

The Primary Aromatic Amine Signature

The -NH₂ group attached to the aromatic ring provides some of the most distinct bands in the spectrum.

  • N-H Stretching (ν N-H): As a primary amine, 2-Fluoro-5-isopropylaniline will exhibit two sharp to medium intensity bands in the 3500-3300 cm⁻¹ region.[2] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is from the symmetric stretching mode.[3][4] For aromatic amines, these absorptions are typically found at higher wavenumbers (40-70 cm⁻¹ higher) than their aliphatic counterparts.[1][5] A weaker, broad shoulder may also appear around 3200 cm⁻¹ due to an overtone of the N-H bending vibration.[5][6]

  • N-H Bending/Scissoring (δ N-H): A strong absorption resulting from the in-plane scissoring motion of the N-H bonds is expected in the 1650-1550 cm⁻¹ range.[1][5] This band can sometimes be mistaken for a carbonyl group by novices, but its association with the N-H stretching bands confirms its origin.

  • C-N Stretching (ν C-N): The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band between 1350 cm⁻¹ and 1200 cm⁻¹.[1][3]

  • N-H Wagging: A broad, often strong, band from the out-of-plane wagging of the N-H group can be observed in the 900-650 cm⁻¹ region.[1][3]

The Isopropyl Group Vibrations

The isopropyl substituent provides clear evidence of aliphatic C-H bonds.

  • Aliphatic C-H Stretching (ν C-H): Look for multiple medium-to-strong bands just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[2] The presence of absorptions in this region, coupled with absorptions above 3000 cm⁻¹ (from the aromatic ring), is a hallmark of a molecule containing both sp³ and sp² hybridized carbon atoms.[7]

  • Aliphatic C-H Bending (δ C-H): The most diagnostic feature of an isopropyl group is a characteristic doublet that appears in the 1385-1365 cm⁻¹ range due to the symmetric and asymmetric bending of the two methyl groups attached to the same carbon.[8]

The Aromatic Ring and Halogen Signature

The core of the molecule has its own set of characteristic vibrations.

  • Aromatic C-H Stretching (ν C-H): Weak to medium sharp bands appearing just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region, confirm the presence of hydrogens attached to the aromatic ring.[9][10]

  • Aromatic C=C Stretching (ν C=C): The stretching of the carbon-carbon double bonds within the benzene ring produces a series of sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.[9][11] Expect characteristic peaks around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[9]

  • C-H Out-of-Plane Bending (γ C-H): The substitution pattern on the benzene ring (1,2,4-trisubstituted) can often be determined by strong bands in the 900-675 cm⁻¹ "fingerprint" region.[10][11] While specific assignments can be complex, the presence of strong absorptions here is characteristic of a substituted aromatic compound.

  • Carbon-Fluorine Stretching (ν C-F): The C-F bond gives rise to a very strong and often broad absorption band. For monofluorinated aromatic compounds, this band is typically located in the 1110-1000 cm⁻¹ range.[12] Its high intensity can sometimes obscure other weaker peaks in this region.[12]

Chapter 2: Quantitative Data Summary

The expected FT-IR absorption bands for 2-Fluoro-5-isopropylaniline are summarized below. Note that the exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine3500 - 3300 (two bands)Medium, Sharp
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to Medium
Aliphatic C-H StretchIsopropyl Group2970 - 2850Medium to Strong
N-H Bending (Scissoring)Primary Aromatic Amine1650 - 1550Strong
Aromatic C=C Ring StretchAromatic Ring1600 - 1400 (multiple)Medium, Sharp
Aliphatic C-H BendingIsopropyl Group1385 - 1365 (doublet)Medium
Aromatic C-N StretchPrimary Aromatic Amine1350 - 1200Strong
Aromatic C-F StretchAryl Fluoride1110 - 1000Strong, Broad
C-H Out-of-Plane BendAromatic Ring900 - 675Strong
N-H WaggingPrimary Aromatic Amine900 - 650Medium-Strong, Broad

Table compiled from data in references[1][2][3][5][9][11][12].

Chapter 3: Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like 2-Fluoro-5-isopropylaniline due to its speed, ease of use, and minimal sample preparation requirements.[13][14] The protocol below ensures reproducible, high-quality data.

Rationale for Method Selection
  • Expertise & Experience: Traditional transmission analysis of liquids requires selecting an appropriate pathlength cell and can be cumbersome to clean.[15][16] ATR analysis, by contrast, involves simply placing a drop of the liquid onto a crystal (e.g., diamond or zinc selenide).[14] The pathlength is effectively determined by the depth of penetration of an "evanescent wave" into the sample, which is a consistent physical parameter.[16] This eliminates a major source of experimental variability, leading to more trustworthy and reproducible spectra.

Step-by-Step Workflow

Start Start: Instrument Ready Background 1. Collect Background Spectrum (Clean ATR Crystal) Start->Background Clean1 2. Clean Crystal Surface (e.g., with Isopropanol) Background->Clean1 Ensures no ambient interference (CO₂, H₂O) Sample 3. Apply Sample (One drop of 2-Fluoro-5-isopropylaniline) Clean1->Sample Prevents cross-contamination Collect 4. Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample->Collect Ensures good contact with crystal Process 5. Process Data (Automatic background subtraction) Collect->Process Averaging improves signal-to-noise ratio Clean2 6. Clean Crystal Thoroughly Process->Clean2 Generates final absorbance spectrum End End: Spectrum Ready for Analysis Clean2->End Maintains instrument readiness for next user

Caption: Standard Operating Procedure for ATR-FT-IR analysis of a liquid sample.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen if available to minimize atmospheric moisture and CO₂ interference.

  • Background Collection (Self-Validating System):

    • Action: With the ATR crystal meticulously cleaned and completely free of any residue, collect a background spectrum.

    • Causality: This critical step measures the ambient environment (the crystal, atmosphere). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting data contains only information from the analyte itself. Without a valid background, peaks from atmospheric water vapor (broad, ~3600 cm⁻¹ and sharp, ~1630 cm⁻¹) and carbon dioxide (sharp, ~2349 cm⁻¹) would contaminate the spectrum.

  • Sample Application:

    • Action: Place a single, small drop of 2-Fluoro-5-isopropylaniline directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

    • Causality: ATR relies on intimate contact between the sample and the crystal surface.[17] A single drop is usually sufficient; using an excessive amount provides no analytical benefit and increases cleaning time.

  • Spectrum Acquisition:

    • Action: Collect the sample spectrum using appropriate instrument parameters. Recommended starting parameters for routine identification are:

      • Scans: 16 to 32 (co-added)

      • Resolution: 4 cm⁻¹

      • Spectral Range: 4000 - 400 cm⁻¹

    • Causality: Co-adding multiple scans is a powerful way to improve the signal-to-noise ratio (S/N). The S/N improves as a function of the square root of the number of scans. A resolution of 4 cm⁻¹ is sufficient to resolve the vast majority of features for mid-sized organic molecules in the liquid phase.

  • Data Processing and Cleaning:

    • Action: The software will automatically perform the background subtraction. The spectrum should be displayed in Absorbance or % Transmittance as needed. After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe dampened with a suitable solvent (e.g., isopropanol or acetone), ensuring all sample residue is removed.

    • Causality: Proper cleaning is essential for analytical integrity and prevents cross-contamination of subsequent samples, a cornerstone of trustworthy laboratory practice.

Conclusion

The FT-IR spectrum of 2-Fluoro-5-isopropylaniline is rich with information, providing a unique fingerprint for its rapid and reliable identification. By understanding the origins of the key absorption bands—from the dual N-H stretches of the primary aromatic amine to the strong C-F stretch and the characteristic patterns of the aromatic and isopropyl groups—a researcher can confidently verify the molecular structure. The implementation of a robust experimental protocol, such as the ATR method detailed here, ensures that the acquired data is of high fidelity and free from common artifacts, upholding the principles of scientific integrity in pharmaceutical and chemical development.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... (n.d.). ResearchGate. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Ebata, T., Iwasaki, A., & Mikami, N. (2000). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 104(34), 7974–7978. ACS Publications. Retrieved from [Link]

  • Isopropyl Alcohol. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Carbon–fluorine bond. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lita, A. (2015). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 92(4), 738–741. ACS Publications. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Hambly, A. N., & O'Grady, B. V. (1962). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 266(1324), 1-13. Retrieved from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved from [Link]

  • Interpretation of the infrared spectrum of propan-2-ol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024, July 2). AZoM.com. Retrieved from [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024, May 30). The Journal of Chemical Physics. AIP Publishing. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Improved Measurement of Liquid Samples Using FTIR. (2021, May 28). Agilent. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-isopropylaniline

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of 2-Fluoro-5-isopropylaniline. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of 2-Fluoro-5-isopropylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, supported by mechanistic insights and data from analogous compounds. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for understanding and predicting the mass spectral characteristics of this and similar molecules.

Introduction: The Structural and Analytical Significance of 2-Fluoro-5-isopropylaniline

2-Fluoro-5-isopropylaniline is a substituted aromatic amine of interest in synthetic chemistry and drug discovery. Its structure combines an aniline core, a fluorine substituent, and an isopropyl group, each influencing its physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, for reaction monitoring, and for metabolite identification studies.

This guide will focus on the fragmentation patterns observed under Electron Ionization (EI), a common and highly informative ionization technique.[1] We will explore the key bond cleavages and rearrangements that give rise to the characteristic mass spectrum of this compound.

Predicted Mass Spectrum and Core Fragmentation Pathways

The Molecular Ion (M⁺•)

Aromatic compounds are known to produce prominent molecular ion peaks due to the stability of the aromatic ring, which can delocalize the positive charge.[2] Therefore, a strong molecular ion peak is expected at m/z 153 .

Benzylic Cleavage: The Dominant Fragmentation Pathway

The most favorable fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage.[3] In the case of 2-Fluoro-5-isopropylaniline, the loss of a methyl radical (•CH₃) from the isopropyl group results in the formation of a highly stable secondary benzylic carbocation. This is anticipated to be the base peak or one of the most intense peaks in the spectrum.

  • M⁺• (m/z 153) → [M - CH₃]⁺ (m/z 138) + •CH₃

The high stability of the resulting cation is the primary driving force for this fragmentation.

Alpha-Cleavage of the Isopropyl Group

Alpha-cleavage involves the breaking of the bond between the aromatic ring and the isopropyl group. This would lead to the loss of an isopropyl radical (•C₃H₇) and the formation of a fluoroaniline radical cation.

  • M⁺• (m/z 153) → [M - C₃H₇]⁺ (m/z 110) + •C₃H₇

While possible, this fragmentation is generally less favored than benzylic cleavage due to the formation of a less stable cation compared to the benzylic cation.

Fragmentation Involving the Fluorine Substituent

Fluorinated aromatic compounds can exhibit characteristic losses of the fluorine atom or hydrogen fluoride.[4]

  • Loss of a Fluorine Radical:

    • M⁺• (m/z 153) → [M - F]⁺ (m/z 134) + •F

  • Loss of Hydrogen Fluoride (HF): This is a common rearrangement for fluoroaromatics.

    • M⁺• (m/z 153) → [M - HF]⁺• (m/z 133) + HF

Fragmentation of the Aromatic Ring

Aromatic amines can undergo characteristic ring fragmentation, often involving the loss of hydrogen cyanide (HCN).[5] This is more common in the fragmentation of the aniline parent ion and its fragments. For instance, the fragment at m/z 110 could potentially lose HCN.

  • [C₆H₅FN]⁺• (m/z 110) → [C₅H₄F]⁺ (m/z 83) + HCN

Data Presentation: Predicted Mass Spectrum of 2-Fluoro-5-isopropylaniline

The following table summarizes the predicted major fragments, their proposed structures, and their anticipated relative abundances. These predictions are based on the fragmentation principles discussed and are supported by the mass spectral data of analogous compounds such as 2-isopropylaniline[6], 4-isopropylaniline[7], and 2-fluoroaniline[8].

m/zProposed Fragment IonProposed StructurePredicted Relative AbundanceFragmentation Pathway
153Molecular Ion [C₉H₁₂FN]⁺•2-fluoro-5-isopropylaniline radical cationHighIonization
138[M - CH₃]⁺2-fluoro-5-(1-methylethyl)phenyliumVery High (likely Base Peak)Benzylic Cleavage
110[M - C₃H₇]⁺2-fluoroaniliniumMediumAlpha-Cleavage
134[M - F]⁺5-isopropylaniliniumLow to MediumLoss of •F
133[M - HF]⁺•Isopropylaniline isomer radical cationLowLoss of HF
93[C₆H₆N]⁺AniliniumLowFrom subsequent fragmentation
77[C₆H₅]⁺Phenyl cationLowFrom subsequent fragmentation

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation processes for 2-Fluoro-5-isopropylaniline.

fragmentation M Molecular Ion (M⁺•) m/z 153 F1 [M - CH₃]⁺ m/z 138 (Benzylic Cation) M->F1 Benzylic Cleavage F2 [M - C₃H₇]⁺ m/z 110 M->F2 α-Cleavage F3 [M - F]⁺ m/z 134 M->F3 Loss of Fluorine F4 [M - HF]⁺• m/z 133 M->F4 Loss of HF Rad1 - •CH₃ Rad2 - •C₃H₇ Rad3 - •F Rad4 - HF

Caption: Primary fragmentation pathways of 2-Fluoro-5-isopropylaniline.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-5-isopropylaniline

Introduction: Navigating the Nuances of C-N Bond Formation The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of C-N Bond Formation

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines and aryl halides.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine motif is a common structural feature.[3] This guide provides a detailed exploration of the Buchwald-Hartwig amination, with a specific focus on the use of 2-Fluoro-5-isopropylaniline as the amine coupling partner. The unique electronic and steric profile of this substrate—possessing both an electron-withdrawing ortho-fluoro group and an electron-donating para-isopropyl group—presents an interesting case study for optimizing this powerful catalytic reaction.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible protocol.

Understanding the Catalytic Cycle: A Symphony of Coordination and Elimination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[2]

The efficiency of this cycle is highly dependent on the nature of the aryl halide, the amine, the palladium source, the phosphine ligand, the base, and the solvent.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)_Aryl_Halide Ar-Pd(II)(L)-X OxAdd->Pd(II)_Aryl_Halide Amine_Coord Amine Coordination & Deprotonation Pd(II)_Aryl_Halide->Amine_Coord R'-NH2, Base Pd(II)_Amido Ar-Pd(II)(L)-NHR' Amine_Coord->Pd(II)_Amido RedElim Reductive Elimination Pd(II)_Amido->RedElim RedElim->Pd(0)L Ar-NHR'

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for 2-Fluoro-5-isopropylaniline

The substrate, 2-Fluoro-5-isopropylaniline, presents a unique set of characteristics that must be considered when designing a successful Buchwald-Hartwig amination protocol.

  • Ortho-Fluoro Group: The fluorine atom at the ortho position is electron-withdrawing, which can decrease the nucleophilicity of the amine. However, it can also influence the conformation of the molecule and potentially participate in non-covalent interactions with the catalyst.

  • Para-Isopropyl Group: This bulky, electron-donating group increases the electron density on the aromatic ring, which can enhance the reactivity of the amine. However, its steric bulk may necessitate the use of specific ligands to facilitate efficient coupling.

  • Steric Hindrance: The combination of the ortho-fluoro and para-isopropyl groups can create a sterically demanding environment around the amino group, potentially slowing down the reaction.

Given these factors, the choice of catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions.

Optimizing Reaction Parameters: A Guide to Success

The following table summarizes key reaction parameters and provides recommendations tailored for the amination of 2-Fluoro-5-isopropylaniline.

ParameterRecommendation & Rationale
Palladium Precatalyst Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.[4] Pre-formed palladium-ligand complexes can also be used for improved reproducibility.
Ligand Bulky, electron-rich phosphine ligands are generally preferred for challenging substrates.[3] XPhos , SPhos , or BrettPhos are excellent starting points.[2] The choice of ligand can significantly impact the reaction rate and yield.
Base A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is a common choice.[5] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, though this may require higher reaction temperatures.
Solvent Anhydrous, aprotic solvents are essential. Toluene or dioxane are frequently used and generally provide good results.[4] The choice of solvent can influence the solubility of the reagents and the reaction temperature.
Temperature Reactions are typically run at elevated temperatures, ranging from 80 °C to 110 °C . The optimal temperature will depend on the specific aryl halide and catalyst system used.
Reaction Time Reaction times can vary from a few hours to 24 hours. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the point of completion.[4]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Fluoro-5-isopropylaniline with a generic aryl bromide. It is essential to adapt this protocol based on the specific reactivity of the chosen aryl halide.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Drying & Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating & Stirring (Monitor by TLC/LC-MS) reaction_setup->heating workup Aqueous Workup (Quenching & Extraction) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Fluoro-5-isopropylaniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Inert gas (argon or nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

    • Seal the tube with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

    • Add 2-Fluoro-5-isopropylaniline (1.2 mmol) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a pre-formed palladium-ligand complex.

    • Insufficient Base: The base is crucial for deprotonating the aniline. Ensure it is fresh and has been handled under anhydrous conditions.

    • Reaction Temperature: The reaction may require a higher temperature to proceed efficiently.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes be observed.[1] Optimizing the ligand and reaction conditions can help to minimize this.

    • Homocoupling of the Aniline: While less common, this can occur under certain conditions.

  • Purity of Reagents: The use of anhydrous and degassed solvents is critical for the success of the reaction. Amines should be purified if necessary.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-arylated compounds. By carefully considering the electronic and steric properties of 2-Fluoro-5-isopropylaniline and systematically optimizing the reaction parameters, researchers can achieve high yields of the desired products. The protocol and insights provided in this guide serve as a strong foundation for the successful application of this important transformation in a variety of research and development settings.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. In Books.
  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(49), 15531–15541.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Rao, H., et al. (2007).
  • Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Chemistry – A European Journal, 19(50), 17099-17113.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Nolan, S. P., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • Buchwald, S. L., & Blackmond, D. G. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • Buchwald, S. L., et al. (2011). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Buchwald, S. L., et al. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

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Application

Application Notes and Protocols for 2-Fluoro-5-isopropylaniline: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of 2-Fluoro-5-isopropylaniline in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine and lipophilic groups in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Fluoro-5-isopropylaniline in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine and lipophilic groups into molecular scaffolds is a cornerstone of rational drug design. 2-Fluoro-5-isopropylaniline emerges as a pivotal intermediate, offering a unique combination of these features. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. Simultaneously, the isopropyl group provides a lipophilic handle, enhancing membrane permeability and potentially modulating protein-ligand interactions.

These characteristics make 2-Fluoro-5-isopropylaniline a valuable building block in the synthesis of a diverse range of pharmacologically active compounds. Notably, its structure is particularly amenable to the development of therapeutics targeting neurological and cardiovascular diseases. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Fluoro-5-isopropylaniline, along with detailed protocols to facilitate its application in research and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Fluoro-5-isopropylaniline is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 220974-98-3Internal Data
Molecular Formula C₉H₁₂FNInternal Data
Molecular Weight 153.20 g/mol Internal Data
Appearance Pale yellow to brown liquid (predicted)Inferred from related compounds
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). Insoluble in water (predicted).Inferred from related compounds

Safety and Handling:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1]

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, seek medical advice immediately and show this container or label.[1]

Synthetic Protocols: A Proposed Two-Step Pathway

A plausible and efficient synthetic route to 2-Fluoro-5-isopropylaniline involves a two-step process, commencing with the synthesis of the precursor 2-fluoro-5-nitroaniline, followed by the catalytic reduction of the nitro group.

Workflow for the Synthesis of 2-Fluoro-5-isopropylaniline

SynthesisWorkflow Start Starting Material: 2,4-Dinitrofluorobenzene Step1 Step 1: Selective Reduction (Synthesis of 2-Fluoro-5-nitroaniline) Start->Step1 Intermediate Intermediate: 2-Fluoro-5-nitroaniline Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (Reduction of Nitro Group) Intermediate->Step2 Product Final Product: 2-Fluoro-5-isopropylaniline Step2->Product AnalyticalWorkflow Sample Synthesized 2-Fluoro-5-isopropylaniline GCMS GC-MS Analysis (Purity & MW) Sample->GCMS HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Data Comprehensive Characterization Data GCMS->Data HPLC->Data NMR->Data

Sources

Method

Application Notes and Protocols for the Chiral Separation of 2-Fluoro-5-isopropylaniline Derivatives

Introduction: The Significance of Chirality in Fluorinated Anilines for Drug Discovery The 2-fluoro-5-isopropylaniline scaffold is an emerging motif in medicinal chemistry, valued for the unique electronic properties con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Fluorinated Anilines for Drug Discovery

The 2-fluoro-5-isopropylaniline scaffold is an emerging motif in medicinal chemistry, valued for the unique electronic properties conferred by the fluorine atom and the lipophilic character of the isopropyl group. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] When a chiral center is introduced into derivatives of this aniline, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles.[4] It is a foundational principle in drug development that enantiomers of a chiral drug may have distinct pharmacokinetic, metabolic, and toxicological characteristics.[5] Consequently, the ability to resolve and analyze these enantiomers is not merely an analytical task but a critical step in the development of safe and effective pharmaceuticals.

This guide provides detailed application notes and protocols for the chiral separation of derivatives of 2-Fluoro-5-isopropylaniline. As 2-Fluoro-5-isopropylaniline itself is achiral, this document focuses on its chiral derivatives, which can be formed, for example, through N-alkylation or N-acylation, creating a stereocenter. We will explore both direct and indirect methods for enantiomeric resolution, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques in chiral analysis.[6]

Understanding the Analyte: Properties of Chiral 2-Fluoro-5-isopropylaniline Derivatives

A representative chiral derivative for our discussion is N-(1-phenylethyl)-2-fluoro-5-isopropylaniline. The introduction of the 1-phenylethyl group at the nitrogen atom creates a chiral center. The presence of the aromatic rings, the basic nitrogen atom, and the fluoro and isopropyl substituents will dictate the interactions with the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds and are a logical starting point for method development.[7][8] The chiral recognition on these phases involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8]

Direct Chiral Separation by HPLC and SFC: A Powerful Approach

Direct enantioseparation using a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency.[9] Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, are highly versatile and successful for a wide array of racemates.[6]

High-Performance Liquid Chromatography (HPLC) Method Development

For the chiral separation of N-(1-phenylethyl)-2-fluoro-5-isopropylaniline, a screening approach using a set of complementary polysaccharide-based CSPs is recommended. Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of organic solvents.[10]

Workflow for HPLC Method Development

Caption: HPLC method development workflow for chiral separation.

Table 1: Proposed Starting Conditions for HPLC Chiral Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed Phase)
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® IA
Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (50:50, v/v)Acetonitrile / Water (60:40, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Protocol 1: HPLC Chiral Separation

  • System Preparation: Equilibrate the selected column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic derivative of 2-Fluoro-5-isopropylaniline in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier in normal phase). The type of alcohol (e.g., ethanol, isopropanol) can also be changed. For basic compounds like anilines, the addition of a small amount of an amine like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[11]

Supercritical Fluid Chromatography (SFC) Method Development

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and being a "greener" technique due to the use of supercritical CO₂ as the main mobile phase component.[6][7] Polysaccharide-based CSPs are also widely used and highly effective in SFC.[6]

Table 2: Proposed Starting Conditions for SFC Chiral Separation

ParameterCondition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase CO₂ / Methanol (80:20, v/v)
Additive 0.1% Isopropylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm

Protocol 2: SFC Chiral Separation

  • System Preparation: Equilibrate the SFC system with the chosen mobile phase until the pressure and temperature are stable.

  • Sample Preparation: Dissolve the racemic derivative in methanol or a mixture of the mobile phase modifiers to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5 µL of the sample solution.

  • Data Acquisition: Collect the chromatogram.

  • Optimization: The primary parameter for optimizing SFC separations is the percentage of the co-solvent (modifier). Varying the co-solvent (e.g., ethanol, isopropanol) and the type and concentration of the additive can also have a significant impact on selectivity and resolution.

Indirect Chiral Separation via Derivatization

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[9] A common CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[12][13]

Workflow for Indirect Chiral Separation

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Fluoro-5-isopropylaniline

Introduction: The Strategic Role of Fluorinated Anilines in Kinase Inhibitor Design The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. These agents ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Anilines in Kinase Inhibitor Design

The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive tumor growth and proliferation.[1] Within this class of therapeutics, the strategic incorporation of fluorine atoms into the molecular scaffold has emerged as a powerful tool for enhancing pharmacological properties.[2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly improve a drug candidate's metabolic stability, binding affinity, and membrane permeability.

This application note focuses on the utility of a specific fluorinated building block, 2-Fluoro-5-isopropylaniline, in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a representative pyrazolopyrimidine-based inhibitor targeting Cyclin-Dependent Kinase 4 (CDK4), and present relevant biological data.

The Advantage of the 2-Fluoro-5-isopropyl Motif

The 2-Fluoro-5-isopropylaniline moiety offers a distinct combination of features that are highly advantageous in the design of kinase inhibitors:

  • Enhanced Hinge-Binding Interactions: The aniline nitrogen provides a crucial hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many kinase inhibitors. The ortho-fluoro substituent can modulate the pKa of the aniline, fine-tuning this interaction for optimal potency.

  • Improved Lipophilicity and Metabolic Stability: The isopropyl group at the meta position increases the lipophilicity of the molecule, which can enhance cell permeability and oral bioavailability. Furthermore, the fluorine atom can block potential sites of metabolism, thereby increasing the in vivo half-life of the inhibitor.

  • Favorable Conformational Control: The steric bulk of the isopropyl group and the electronic influence of the fluorine atom can help to lock the molecule into a bioactive conformation, leading to higher affinity for the target kinase.

Target Signaling Pathway: The Cell Cycle and CDK4

The cell cycle is a fundamental process that governs cell division and proliferation. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as key regulators of the cell cycle.[3] In many cancers, the cell cycle machinery is dysregulated, leading to uncontrolled cell growth. Specifically, the Cyclin D/CDK4/6-Rb pathway is frequently hyperactivated in a variety of tumor types.[1][4]

Diagram of the Cyclin D/CDK4/6-Rb Signaling Pathway:

G cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Cyclin_D Cyclin D Synthesis Receptor->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb Phosphorylation CDK4_6->Rb phosphorylates E2F E2F Release Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes CDK4_6_Inhibitor CDK4/6 Inhibitor (e.g., Pyrazolopyrimidine) CDK4_6_Inhibitor->CDK4_6 inhibits

Caption: The Cyclin D/CDK4/6-Rb pathway and the point of intervention for CDK4/6 inhibitors.

Inhibitors that selectively target CDK4 and its close homolog CDK6 can restore cell cycle control and induce cell cycle arrest, thereby preventing tumor cell proliferation.[1] The pyrazolopyrimidine scaffold has proven to be a particularly effective core structure for the development of potent and selective CDK4/6 inhibitors.

Synthesis of a Pyrazolopyrimidine-Based CDK4 Inhibitor

The following protocol details the synthesis of a representative pyrazolopyrimidine CDK4 inhibitor, adapted from the procedures outlined in patent WO2010075074A1.[1] This multi-step synthesis culminates in a nucleophilic aromatic substitution reaction where 2-Fluoro-5-isopropylaniline displaces a chlorine atom on the pyrimidine core.

Experimental Workflow Diagram:

G cluster_workflow Synthetic Workflow Start Starting Materials: - 2,4-dichloro-5-fluoropyrimidine - 1-isopropyl-1H-pyrazol-4-amine - 2-Fluoro-5-isopropylaniline Step1 Step 1: First SNAr Reaction (Formation of Intermediate A) Start->Step1 Step2 Step 2: Second SNAr Reaction (Coupling with 2-Fluoro-5-isopropylaniline) Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: Pyrazolopyrimidine CDK4 Inhibitor Characterization->Final_Product

Caption: A streamlined workflow for the synthesis of the pyrazolopyrimidine CDK4 inhibitor.

Protocol: Synthesis of 5-fluoro-N4-(2-fluoro-5-isopropylanilino)-N2-(1-isopropyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine

Step 1: Synthesis of N-(4-chloro-5-fluoropyrimidin-2-yl)-1-isopropyl-1H-pyrazol-4-amine (Intermediate A)

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol, add 1-isopropyl-1H-pyrazol-4-amine (1.0-1.2 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of the Final Product

  • To a solution of Intermediate A (1.0 eq) in a suitable solvent such as 2-butanol or dioxane, add 2-Fluoro-5-isopropylaniline (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 90-120 °C) for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexanes and ethyl acetate, to yield the final pyrazolopyrimidine inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of the synthesized pyrazolopyrimidine compound against CDK4 was evaluated and is presented in the table below. The data is sourced from patent WO2010075074A1.[1]

Compound IDTarget KinaseIC50 (nM)
Example from WO2010075074A1CDK4< 100

Note: The patent provides a range for the IC50 value. For a more precise value, further dedicated biological assays would be required.

Conclusion and Future Directions

This application note demonstrates the practical utility of 2-Fluoro-5-isopropylaniline as a valuable building block in the synthesis of potent kinase inhibitors. The described pyrazolopyrimidine scaffold, functionalized with this aniline derivative, exhibits significant inhibitory activity against CDK4, a key regulator of the cell cycle implicated in various cancers. The strategic incorporation of the 2-fluoro-5-isopropyl motif likely contributes to the compound's favorable pharmacological profile.

Further exploration of this scaffold could involve the synthesis of a library of analogues by varying the pyrazole substituent and the aniline moiety to optimize potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein serve as a solid foundation for researchers and drug development professionals engaged in the discovery of next-generation targeted therapies.

References

  • Eli Lilly and Company. (2010). Protein kinase inhibitors. WO2010075074A1.
  • M. S. S. S. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6243. [Link]

  • (Referenced for general context on kinase inhibitors and their significance)
  • (Referenced for general context on synthetic methodologies in medicinal chemistry)
  • (Referenced for general context on the role of fluorine in drug design)
  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • (Referenced for general context on pyrazolopyrimidine synthesis)
  • (Referenced for general context on CDK4/6 inhibitors in cancer)
  • (Referenced for general context on cell cycle regul
  • (Referenced for general context on medicinal chemistry principles)
  • (Referenced for general context on the importance of targeted therapies)
  • (Referenced for general context on the challenges in kinase inhibitor development)
  • (Referenced for general context on structure-activity rel
  • (Referenced for general context on the role of specific amino acid interactions in kinase binding)
  • Incyte Corporation. (2021). Cdk inhibitors. WO2021226140A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-isopropylaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Fluoro-5-isopropylaniline. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-5-isopropylaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. 2-Fluoro-5-isopropylaniline is a key building block in the development of various active pharmaceutical ingredients (APIs) and agrochemicals, where its specific substitution pattern is crucial for biological activity.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice, explaining the chemical principles behind common synthetic challenges and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical synthetic route to 2-Fluoro-5-isopropylaniline?

The most frequently employed route starts from commercially available 1-fluoro-4-isopropylbenzene (4-fluorocumene). The synthesis proceeds in two key steps: regioselective nitration to form 1-fluoro-4-isopropyl-2-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline. This pathway is generally favored due to the accessibility of the starting material and the relatively straightforward nature of the transformations.

Q2: My overall yield is consistently low (<40%). What is the most likely cause?

Low overall yield is almost always rooted in the formation of an undesired regioisomer during the initial nitration step. Nitrating 1-fluoro-4-isopropylbenzene can produce a significant amount of the 1-fluoro-4-isopropyl-3-nitrobenzene isomer alongside the desired 2-nitro product. These isomers are often difficult to separate, and the impurity is carried through to the final product, complicating purification and reducing the isolated yield of the target molecule.

Q3: What is the primary byproduct I should be monitoring for?

The main byproduct is 3-Fluoro-5-isopropylaniline, which is formed from the reduction of the 1-fluoro-4-isopropyl-3-nitrobenzene intermediate. Its formation is a direct consequence of the lack of complete regioselectivity in the nitration step.

Q4: How can I reliably identify and quantify the product and its main isomer?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • GC-MS: Allows for the separation and quantification of the two isomers, giving you a clear picture of the reaction's selectivity.

  • ¹H NMR: The aromatic region will show distinct splitting patterns for the two isomers, allowing for confirmation of their structures. The desired 2-fluoro-5-isopropylaniline will have two aromatic protons that are ortho to each other, while the 3-fluoro-5-isopropylaniline isomer will have three distinct aromatic protons.

Q5: Is a direct Friedel-Crafts isopropylation of 2-fluoroaniline a viable synthetic route?

While theoretically possible, this route is problematic and generally not recommended for achieving high yields of the desired product. The amino group of 2-fluoroaniline is a strong ortho-, para-director, which would primarily direct the incoming isopropyl group to the 4- and 6-positions. The desired 5-position is meta to the amino group and its formation would be minor. Furthermore, the basic amino group can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and leading to a complex mixture of products.

Troubleshooting Guide: The Two-Step Synthesis from 4-Fluorocumene

This section provides a detailed analysis of the most common synthetic pathway, focusing on critical parameters and offering optimized protocols to maximize your yield.

Overall Synthetic Workflow

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-4-isopropylbenzene C 1-Fluoro-4-isopropyl-2-nitrobenzene (Desired Product) A->C Ortho-nitration (Favored) D 1-Fluoro-4-isopropyl-3-nitrobenzene (Major Impurity) A->D Ortho/Meta-nitration (Competing) B HNO₃ / H₂SO₄ E Nitro-Isomer Mixture (From Step 1) C->E Crude Product To Reduction G 2-Fluoro-5-isopropylaniline (Target Molecule) E->G H 3-Fluoro-5-isopropylaniline (Isomeric Impurity) E->H F Reducing Agent (e.g., Fe / NH₄Cl)

Caption: Workflow for the synthesis of 2-Fluoro-5-isopropylaniline.

Part A: The Nitration Step (Critical for Yield & Purity)

The success of the entire synthesis hinges on maximizing the formation of the 2-nitro isomer over the 3-nitro isomer.

The Core Problem: Competing Directing Effects

The regiochemical outcome of the electrophilic aromatic substitution is dictated by the two substituents on the ring:

  • Isopropyl Group (-CH(CH₃)₂): An activating, ortho-, para- directing group.

  • Fluoro Group (-F): A deactivating, ortho-, para- directing group.

Both groups direct nitration to the 2-position (ortho to both). However, the 3-position is also activated, being ortho to the isopropyl group and meta to the fluorine. Controlling reaction conditions is key to favoring substitution at the more sterically hindered and electronically favored 2-position.

Troubleshooting Nitration Conditions
ParameterRecommendationRationale & Scientific Justification
Nitrating Agent Fuming Nitric Acid in H₂SO₄ or Potassium Nitrate in H₂SO₄ The standard mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). Using a milder nitrating agent is unlikely to be effective on the deactivated fluorinated ring. The key is not the agent itself, but its controlled addition.
Temperature Maintain strictly between -5°C and 0°C This is the most critical parameter. Lower temperatures increase the selectivity of the reaction, favoring the thermodynamically more stable product and reducing the rate of formation of the kinetic byproduct (3-nitro isomer). Exceeding this range will drastically decrease the ratio of 2-nitro to 3-nitro product.
Reagent Addition Slow, dropwise addition of the nitrating agent A slow addition rate maintains a low instantaneous concentration of the nitronium ion, which enhances selectivity. This also allows for better temperature control, preventing localized overheating that can lead to side reactions and reduced selectivity.
Stoichiometry Use a slight excess of nitrating agent (1.05 - 1.1 equivalents) While a slight excess ensures full conversion of the starting material, using a large excess can lead to the formation of dinitro byproducts and decrease selectivity. Precise measurement is crucial.
Solvent Sulfuric acid as the solvent Concentrated sulfuric acid is essential for generating the nitronium ion and serves as the reaction medium. Using co-solvents is generally not necessary and can complicate the reaction.
Detailed Protocol: Optimized Nitration
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-fluoro-4-isopropylbenzene (1.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to -5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3-4 volumes) while maintaining the internal temperature below 5°C.

  • Temperature Stabilization: Once the addition is complete, stir the mixture for 15 minutes to ensure the temperature is stable at -5°C to 0°C.

  • Nitrating Agent Addition: Add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid (1 volume) to the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature never exceeds 0°C .

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by GC to confirm the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude nitro product will precipitate as an oil or solid. Extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be analyzed by GC to determine the isomeric ratio before proceeding.

Part B: The Reduction Step

While several methods can reduce a nitro group, a selective and high-yielding method is crucial for an efficient process.

The Core Problem: Incomplete Reaction and Difficult Workup

The choice of reducing agent affects not only the yield but also the ease of product isolation. Catalytic hydrogenation is clean but may require specialized equipment. Metal/acid reductions are robust but can involve strenuous workups.

Comparison of Reduction Methods
MethodReagentsProsCons
Bechamp Reduction Iron (Fe) powder, NH₄Cl or HCl/Acetic Acid in Ethanol/WaterInexpensive, highly effective for selective nitro reduction, generally high yielding.[2]Workup involves filtering large amounts of iron salts; can be heterogeneous and require vigorous stirring.
Stannous Chloride SnCl₂·2H₂O, HClHomogeneous reaction, often proceeds cleanly.Stannous chloride is more expensive and generates tin waste, which is environmentally problematic. Older literature reports lower yields and isomeric mixtures for similar compounds.[2]
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂Very clean reaction with water as the only byproduct; high yields.Requires specialized hydrogenation equipment (Parr shaker, etc.); catalyst can be expensive and pyrophoric; potential for catalyst poisoning.

Recommendation: The Bechamp reduction using iron powder is the most practical, cost-effective, and reliable method for this transformation on a lab scale. A patent for a similar reduction of 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline highlights the effectiveness of iron in an acidic medium, achieving yields of up to 70%.[2]

Detailed Protocol: Selective Nitro Reduction with Iron
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude nitro-isomer mixture from the previous step (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (3.0 - 4.0 eq) and ammonium chloride (0.5 eq) to the mixture.

  • Heating: Heat the vigorously stirred suspension to reflux (approx. 80-85°C). The reaction is exothermic and may begin before reaching reflux.

  • Reaction Monitoring: Maintain at reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting nitro compound is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Add water and ethyl acetate to the residue. Make the aqueous layer basic (pH ~8-9) with an aqueous solution of sodium carbonate or ammonia.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-Fluoro-5-isopropylaniline.

Part C: Purification

This final stage is often where significant yield loss occurs due to the difficulty of separating the target molecule from its isomer.

The Core Problem: Similar Physical Properties

The desired 2-fluoro-5-isopropylaniline and the byproduct 3-fluoro-5-isopropylaniline have very similar molecular weights, polarities, and likely boiling points, making separation by standard distillation or simple column chromatography inefficient.

Purification Troubleshooting Workflow

G A Crude Aniline Mixture B Analyze Isomeric Ratio (GC or ¹H NMR) A->B C Is Ratio > 95:5 ? (Desired : Impurity) B->C D_Yes Yes C->D_Yes High Selectivity E_No No C->E_No Low Selectivity F Product may be suitable for use 'as-is' or after a simple filtration. D_Yes->F G High-Resolution Purification Required E_No->G H Option 1: Optimized Flash Chromatography G->H I Option 2: Preparative HPLC G->I J Option 3: Derivatization/Recrystallization (Advanced) G->J

Caption: Decision workflow for the purification of 2-Fluoro-5-isopropylaniline.

Detailed Protocol: Optimized Flash Column Chromatography

If the isomeric ratio is poor (<90:10), careful flash chromatography is the most accessible purification method.

  • Stationary Phase: Use a high-quality silica gel (230-400 mesh).

  • Solvent System Selection: The key is to find a solvent system with low polarity that provides a sufficient difference in retention factor (ΔRf) between the two isomers.

    • Start with a very non-polar mobile phase, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane.

    • Begin with a high hexane ratio (e.g., 98:2 Hexane:EtOAc).

    • Gradually increase the polarity. The goal is to achieve an Rf of ~0.2-0.3 for the desired product while maximizing separation from the isomer.

  • Column Loading: Load the crude product onto the column using a minimal amount of the mobile phase or dry-load it onto silica gel. A concentrated band at the start is crucial for good separation.

  • Elution: Run the column slowly. A slower flow rate increases the number of theoretical plates and improves separation. Collect small fractions and analyze them by TLC or GC before combining.

References
  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • MySkinRecipes - 2-Fluoro-3-isopropylaniline Product Description. MySkinRecipes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-isopropylaniline

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-5-isopropylaniline. This guide is designed for researchers, chemists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-5-isopropylaniline. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and achieve optimal results in your experiments.

I. Synthetic Strategies: Plausible Routes to 2-Fluoro-5-isopropylaniline

The synthesis of 2-Fluoro-5-isopropylaniline can be approached through several strategic routes. Below, we outline two plausible pathways, each with its own set of considerations.

Route 1: Reductive Amination of 2-Fluoro-5-isopropylbenzaldehyde

This two-step route involves the formation of an imine from 2-fluoro-5-isopropylbenzaldehyde and a suitable amine source, followed by reduction to the target aniline.

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-fluoro-5-isopropylbenzaldehyde in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, ammonia in ethanol) in a slight excess. The reaction can be monitored by TLC or GC-MS for the disappearance of the aldehyde.

  • Reduction: Once imine formation is complete, introduce a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. The reaction is typically stirred at room temperature until the imine is fully reduced.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Direct Alkylation of 2-Fluoroaniline

This approach involves the direct introduction of an isopropyl group onto the aniline ring. However, this method can be challenging due to the potential for polyalkylation and the directing effects of the fluorine and amino groups. A likely approach would be a Friedel-Crafts alkylation, though this is often problematic with anilines. A more controlled method would be the alkylation of a protected aniline derivative.

Step-by-Step Protocol (Illustrative for Friedel-Crafts):

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-fluoroaniline and a suitable solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Alkylation: Add isopropyl chloride or 2-propanol dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress by TLC or GC-MS. Upon completion, carefully quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution). Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: The crude product will likely be a mixture of isomers and polyalkylated products, requiring careful purification by column chromatography or distillation.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 2-Fluoro-5-isopropylaniline, providing explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield in Reductive Amination (Route 1) 1. Incomplete imine formation. 2. Degradation of the imine. 3. Ineffective reduction.1. Drive Imine Formation: Use a Dean-Stark apparatus to remove water if using aqueous ammonia. Increase the equivalents of the ammonia source. 2. Control Reaction Conditions: Maintain a neutral to slightly acidic pH during imine formation. Avoid prolonged reaction times before reduction. 3. Optimize Reduction: Use a more powerful reducing agent like sodium triacetoxyborohydride if NaBH₄ is ineffective. Ensure the reducing agent is fresh.
Formation of Side Products in Alkylation (Route 2) 1. Polyalkylation: The initial product is more nucleophilic than the starting aniline. 2. Isomer Formation: Alkylation at the ortho or para position to the fluorine atom may occur.[1][2] 3. N-Alkylation: The amino group can be alkylated.[3]1. Control Stoichiometry: Use a large excess of 2-fluoroaniline relative to the alkylating agent to favor mono-alkylation. 2. Catalyst Choice: Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts (e.g., zeolites) to improve regioselectivity.[4] 3. Protecting Groups: Protect the amino group as an amide before alkylation to prevent N-alkylation and direct C-alkylation. The amide can be hydrolyzed in a subsequent step.[5]
Reaction Stalls or Fails to Initiate (Friedel-Crafts Alkylation) 1. Catalyst Deactivation: The lone pair on the aniline's nitrogen atom can form a complex with the Lewis acid catalyst, deactivating it.[5][6] 2. Insufficiently Reactive Alkylating Agent: Isopropyl chloride may not be reactive enough under the chosen conditions.1. Protect the Amine: As mentioned above, converting the amine to an amide prevents this deactivation. 2. Alternative Alkylating Agents: Consider using propene gas with a strong acid catalyst or isopropyl triflate for higher reactivity.
Difficult Purification 1. Close Boiling Points of Isomers: Ortho, meta, and para isomers can be difficult to separate by distillation. 2. Similar Polarity of Products: The desired product and side products may have similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Use a long column with a shallow solvent gradient. Consider using a different stationary phase (e.g., alumina). 2. Derivatization: Convert the aniline mixture to their corresponding acetamides. These derivatives often have different crystalline properties and can be separated by recrystallization, followed by hydrolysis to obtain the pure anilines.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-Fluoro-5-isopropylaniline?

The choice of starting material depends on the desired synthetic route and the availability of precursors. 2-Fluoro-5-nitrobenzaldehyde is a good precursor for a reductive amination route. For a direct alkylation approach, 2-fluoroaniline would be the starting material, although this route presents more challenges.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Staining with a potassium permanganate solution can help visualize the aniline products. Gas chromatography-mass spectrometry (GC-MS) provides more detailed information on the conversion of starting materials and the formation of products and byproducts.

Q3: What are the key safety precautions when working with 2-Fluoro-5-isopropylaniline and its precursors?

Aniline derivatives can be toxic and are often skin and eye irritants.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: How should I store 2-Fluoro-5-isopropylaniline?

Anilines are prone to oxidation, which can lead to discoloration. It is best to store 2-Fluoro-5-isopropylaniline under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and heat. Refrigeration is recommended for long-term storage.

IV. Visualizing Reaction Pathways and Troubleshooting

To further aid in your experimental design, the following diagrams illustrate a potential synthetic workflow and a troubleshooting decision tree.

Synthetic_Workflow cluster_Route1 Route 1: Reductive Amination cluster_Route2 Route 2: Direct Alkylation (with protection) A 2-Fluoro-5-isopropylbenzaldehyde B Imine Formation (+ NH3 source) A->B C Imine Intermediate B->C D Reduction (e.g., NaBH4) C->D E 2-Fluoro-5-isopropylaniline D->E F 2-Fluoroaniline G Protection (e.g., Acetic Anhydride) F->G H N-Acetyl-2-fluoroaniline G->H I Friedel-Crafts Alkylation (+ Isopropylating Agent, Lewis Acid) H->I J Alkylated Amide I->J K Deprotection (Hydrolysis) J->K L 2-Fluoro-5-isopropylaniline K->L

Caption: Plausible synthetic routes to 2-Fluoro-5-isopropylaniline.

Troubleshooting_Tree cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification Start Low Yield or Complex Mixture? Problem Identify Primary Issue Start->Problem Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Stalled Reaction Side_Products Multiple Side Products Problem->Side_Products Impure Product Purification_Issue Difficulty in Purification Problem->Purification_Issue Co-eluting spots/fractions Increase_Temp Increase Temperature/Time Incomplete_Reaction->Increase_Temp Change_Reagent Change Reagent/Catalyst Incomplete_Reaction->Change_Reagent Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity Protecting_Group Use Protecting Group Strategy Side_Products->Protecting_Group Optimize_Stoichiometry Optimize Reactant Ratios Side_Products->Optimize_Stoichiometry Change_Catalyst Screen Different Catalysts Side_Products->Change_Catalyst Optimize_Chromo Optimize Chromatography Conditions Purification_Issue->Optimize_Chromo Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Derivatize Derivatize for Separation Purification_Issue->Derivatize

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline. European Patent EP0127079A1. Retrieved from [8]

  • Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. (2013). Chinese Patent CN102993027A. Retrieved from [9]

  • An effective and clean FC alkylation of indoles and electron-rich arenes with β-nitroalkenes in HFIP. (n.d.). PubMed Central. Retrieved from [Link][10]

  • Preparation method of 2-fluoro-5-formylbenzonitrile. (2022). Chinese Patent CN114907234B. Retrieved from

  • Synthesis of 2-fluoro-6-isopropyl aniline. (n.d.). PrepChem.com. Retrieved from [Link][4]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the selective alkylation of an aniline. (1983). European Patent EP0079093A1. Retrieved from [1]

  • Reaction progress of N-alkylation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PubMed Central. Retrieved from [Link]

  • Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Method for producing 2,4-difluoro-N-isopropylaniline. (2002). Japanese Patent JP2002145833A. Retrieved from

  • Process of preparing substituted anilines. (1992). United States Patent US5117061A. Retrieved from

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984). United States Patent US4456772A. Retrieved from

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation. (2021, March 4). Chad's Prep. [Video]. YouTube. [Link]

  • Why doesn't aniline undergo Friedel-Crafts alkylation? (2017, December 10). Chemistry Stack Exchange. Retrieved from [Link][5]

  • Method for production of 2,4,5-trifluoro-benzonitrile. (2001). United States Patent US6399807B1. Retrieved from

  • 2-chloro-5-(propan-2-yl)aniline. (n.d.). PubChem. Retrieved from [Link][7]

  • 2-Fluoro-5-nitroaniline. (2018). ResearchGate. Retrieved from [Link]

  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. (1980). Analytical Chemistry. Retrieved from [Link]

  • Friedel-Crafts Handout. (n.d.). Retrieved from [Link][6]

  • Process for the ring alkylation of an aniline. (1984). United States Patent US4436937A. Retrieved from [2]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved from [Link]

  • Explain the alkylation of aniline. (n.d.). Vedantu. Retrieved from [Link][3]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (n.d.). PubMed Central. Retrieved from [Link]

  • 2-Fluoro-3-isopropylaniline. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-isopropylaniline by Column Chromatography

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Fluoro-5-isopropylaniline. This document provides in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Fluoro-5-isopropylaniline. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during the purification of this and similar aromatic amines via silica gel column chromatography.

Introduction: The Challenge of Purifying Aromatic Amines

2-Fluoro-5-isopropylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purification, however, presents a common challenge in organic synthesis: the interaction of the basic aniline moiety with the acidic stationary phase of the silica gel. This interaction often leads to poor separation, significant peak tailing, and potential degradation of the target compound.[1][2][3][4] This guide will provide a systematic approach to overcoming these challenges, ensuring a high-purity product.

The foundational issue lies in the acidic nature of the silanol groups (Si-OH) on the surface of silica gel.[4][5] These groups can protonate the basic amine, leading to strong ionic interactions that hinder smooth elution and cause the characteristic tailing of the peak.[4][6]

Frequently Asked Questions (FAQs)

Q1: Why is my spot streaking or tailing on the TLC plate?

A1: Tailing on a TLC plate is a strong indicator that your compound is interacting unfavorably with the silica gel.[3] For basic compounds like 2-Fluoro-5-isopropylaniline, this is typically due to the acidic nature of the silica.[3][4] Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase can neutralize the acidic sites on the silica and significantly reduce tailing.[3]

Q2: I have multiple spots on my TLC even after purification. What could they be?

A2: If you are synthesizing 2-Fluoro-5-isopropylaniline, these could be unreacted starting materials or byproducts. For instance, if synthesizing from a nitro precursor like 2,4-dinitrofluorobenzene, you might have isomeric impurities such as 4-fluoro-3-nitroaniline.[7] If N-isopropylation of 2-fluoroaniline is the route, you could have unreacted 2-fluoroaniline or di-isopropylated side products. Careful selection of your solvent system is crucial to separate these closely related compounds.

Q3: My compound seems to be stuck on the column. What should I do?

A3: If your compound is not eluting, it is likely too strongly adsorbed to the silica gel. This can happen if your mobile phase is not polar enough. You can try gradually increasing the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. In some cases, the compound may have decomposed on the column, which can be tested by taking a small sample of the silica from the top of the column and analyzing it by TLC.

Q4: Can I use a different stationary phase instead of silica gel?

A4: Yes, for particularly problematic separations of basic compounds, you can consider using a less acidic stationary phase like alumina (neutral or basic grade) or a modified silica gel, such as an amino-functionalized silica.[6] However, silica gel is the most common and cost-effective choice, and the methods described in this guide are designed to optimize its use.

Experimental Protocol: Column Chromatography of 2-Fluoro-5-isopropylaniline

This protocol outlines a general procedure for the purification of 2-Fluoro-5-isopropylaniline using silica gel flash column chromatography.

Materials
  • Crude 2-Fluoro-5-isopropylaniline

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point for aromatic amines is a mixture of hexane and ethyl acetate.

    • The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired compound.

    • To combat tailing, add 0.5-1% triethylamine to the solvent system.[8]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude 2-Fluoro-5-isopropylaniline in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a solvent, add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting dry powder can then be carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC. Spot every few fractions on a TLC plate to track the elution of your compound and any impurities.

    • Once the desired compound begins to elute, you may consider a gradient elution by gradually increasing the polarity of the mobile phase to speed up the elution of your compound and reduce tailing.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified 2-Fluoro-5-isopropylaniline.

Troubleshooting Guide

Problem Possible Cause Solution Scientific Rationale
Peak Tailing Strong interaction between the basic amine and acidic silanol groups on the silica.[1][2][3][4]1. Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to the eluent. 2. Use a less acidic stationary phase like neutral alumina.The competing base (TEA or ammonia) will preferentially interact with the acidic silanol sites, preventing the aniline from binding too strongly and allowing for a more symmetrical peak shape.[9]
Poor Separation Inappropriate solvent system polarity.1. Optimize the solvent system using TLC. Try different ratios of polar and non-polar solvents. 2. Use a shallower solvent gradient during elution.A solvent system with the correct polarity will provide a better differential partitioning of the components in your mixture between the stationary and mobile phases, leading to better separation.
Compound Degradation The acidic nature of the silica gel may be catalyzing the decomposition of your compound.1. Add a base to the eluent as described for peak tailing. 2. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).Neutralizing the silica gel surface can prevent acid-catalyzed degradation. Reducing the residence time on the column limits the exposure of the compound to the acidic environment.
Co-elution of Impurities Impurities have a similar polarity to the target compound.1. Try a different solvent system. For example, switching from ethyl acetate to diethyl ether or adding a small amount of methanol can alter the selectivity. 2. Consider using a different stationary phase (e.g., alumina or a bonded phase).Different solvents can have different interactions (e.g., hydrogen bonding capabilities) with your compounds, which can alter the elution order and improve separation.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Packing Column Packing (Silica Gel Slurry) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Monitor TLC Monitoring of Fractions Elution->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure 2-Fluoro-5-isopropylaniline Evaporation->Pure_Product

Caption: Workflow for the purification of 2-Fluoro-5-isopropylaniline.

References

  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862–1867. [Link]

  • Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline.
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Wang, J., et al. (2010). Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ResearchGate. Chromatogram of anilines on BeImC8-Sil. Mobile phase, methanol–water...[Link]

  • Merck Millipore. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. [Link]

  • Aaron Chemicals. 5-Fluoro-2-isopropylaniline. [Link]

  • Manning, J. R. H., Brambila, C., & Patwardhan, S. V. (2021). Unified mechanistic interpretation of amine-assisted silica synthesis methods to enable design of more complex materials. RSC Publishing. [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Aniline (herbicide precursor). [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and selected derivatives by gas chromatography. [Link]

  • University of Alberta. Column chromatography. [Link]

  • Chemistry For Everyone. (2023, January 26). How To Choose Mobile Phase For Column Chromatography?[Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Dong, M. W. (2019, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?[Link]

  • David Yazdi. (2023, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?[Link]

  • Chemistry For Everyone. (2023, March 17). Why Do Amines Adhere To Silica Gel Columns? YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Aniline Alkylation Reactions

Welcome to our dedicated technical support center for resolving challenges in the N-alkylation of anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenges in the N-alkylation of anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter efficiency and selectivity issues in this crucial synthetic transformation. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Introduction: The Nuances of Aniline Alkylation

The N-alkylation of anilines is a cornerstone reaction in organic synthesis, pivotal for creating precursors for pharmaceuticals, agrochemicals, and functional materials. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to frustratingly low yields and complex product mixtures. The nucleophilicity of the nitrogen atom in aniline is a double-edged sword: it facilitates the desired reaction but also paves the way for over-alkylation. Furthermore, the electronic nature of the aromatic ring can lead to undesired side reactions. This guide will walk you through a systematic, cause-and-effect approach to diagnosing and solving these common issues.

Section 1: Core Troubleshooting Guide (Q&A Format)

This section addresses the most frequently encountered problems in aniline alkylation. Each issue is broken down by probable causes, followed by actionable solutions and the scientific rationale behind them.

Question 1: My reaction shows low or no conversion of the starting aniline. What are the likely causes and how can I fix it?

Low conversion is a common starting point for troubleshooting. The root cause often lies in the fundamental reactivity of your chosen substrates and reagents or suboptimal reaction conditions.

The Chemistry: The N-alkylation of anilines with alkyl halides is a classic SN2 reaction. The rate of this reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base that is stable on its own. The general reactivity trend for halogens is I > Br > Cl >> F. If you are using an alkyl chloride, the reaction may be sluggish. Similarly, alcohols require activation because the hydroxide ion (HO⁻) is a very poor leaving group.

Solutions:

  • Switch to a more reactive alkyl halide: If you are using an alkyl chloride, consider switching to the analogous alkyl bromide or iodide.

  • Activate alcohols: If using an alcohol as the alkylating agent, it must be activated. This can be achieved through "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which typically employ a metal catalyst (e.g., based on Ru, Ir, Mn, or Fe) to transiently oxidize the alcohol to an aldehyde or ketone in situ.[1][2] This is then followed by reductive amination.

  • Use alternative alkylating agents: Consider using alkyl sulfonates (e.g., tosylates, mesylates, or triflates) as these are excellent leaving groups.

The Chemistry: For many modern aniline alkylation methods, particularly those using less reactive alkylating agents like alcohols, a catalyst is essential.[3] These catalysts, often transition metal complexes, facilitate the reaction through various mechanisms, such as the aforementioned borrowing hydrogen pathway. If the catalyst is not active enough or is poisoned, the reaction will not proceed.

Solutions:

  • Catalyst Screening: If you suspect catalyst issues, a small-scale screen of different catalysts can be highly informative. For borrowing hydrogen reactions, consider catalysts based on different metals and ligand systems.

  • Check for Catalyst Poisons: Amines themselves can sometimes act as catalyst inhibitors. Additionally, impurities in your starting materials or solvent (e.g., sulfur compounds) can poison noble metal catalysts. Ensure the purity of your reagents.

  • Ensure Proper Catalyst Activation: Some pre-catalysts require an activation step. For instance, many borrowing hydrogen catalysts require a base to initiate the catalytic cycle.[2] Review the literature for the specific activation requirements of your chosen catalyst.

The Chemistry: As an SN2-type reaction, the alkylation of anilines is sensitive to steric bulk. A sterically hindered aniline (e.g., with substituents at the ortho positions) will react more slowly with a bulky alkylating agent. Similarly, a secondary or tertiary alkyl halide will be less reactive than a primary one.

Solutions:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[4] However, be mindful that this can also lead to side reactions (see below).

  • Use a Less Hindered Reagent: If possible, choose a less sterically encumbered alkylating agent or aniline.

  • Consider Alternative Reaction Mechanisms: If severe steric hindrance is unavoidable, methods that do not follow a direct SN2 pathway, such as Buchwald-Hartwig amination, might be more successful.[5][6]

Question 2: My reaction works, but I get a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product?

This is arguably the most classic problem in aniline alkylation. The root cause is the increased nucleophilicity of the product.

The Chemistry: The product of the initial alkylation, a secondary N-alkylaniline, is often more nucleophilic than the starting primary aniline. This is because the alkyl group is electron-donating, which increases the electron density on the nitrogen atom. Consequently, the mono-alkylated product can compete with the starting aniline for the alkylating agent, leading to the formation of a tertiary amine (the di-alkylated product).[7][8]

G Aniline Aniline (Primary Amine) Less Nucleophilic Product Mono-alkylated Aniline (Secondary Amine) MORE Nucleophilic Aniline->Product Desired Reaction (k1) AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product Byproduct Di-alkylated Aniline (Tertiary Amine) undesired byproduct AlkylHalide->Byproduct Product->Byproduct Over-alkylation (k2 > k1)

Caption: Competing reaction pathways in aniline alkylation.

Solutions:

  • Stoichiometric Control: Use a large excess of the aniline relative to the alkylating agent. This ensures that the alkylating agent is more likely to encounter a molecule of the starting material than the product. A starting point could be a 3:1 to 5:1 ratio of aniline to alkylating agent.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture containing the aniline can help maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant starting material.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the faster over-alkylation reaction. Running the reaction at a lower temperature can improve selectivity, although it may require a longer reaction time.

  • Use of a Protecting Group: For valuable or complex substrates, a protecting group strategy is a robust solution. The aniline nitrogen is first acylated to form an amide, which is much less nucleophilic. The desired chemical modifications are then performed elsewhere in the molecule, and the protecting group is subsequently removed.[9][10]

Question 3: I am observing the formation of C-alkylated byproducts. Why is this happening and what can I do to prevent it?

The Chemistry: The amino group of aniline is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[8][11] Under certain conditions, particularly with acidic catalysts or at high temperatures, the alkylating agent can act as an electrophile and attack the aromatic ring, leading to C-alkylation. This is a form of Friedel-Crafts alkylation.[12]

Solutions:

  • Avoid Lewis Acid Catalysts: If your procedure uses a Lewis acid, it is likely promoting C-alkylation. Switch to a non-acidic method if possible.

  • Control Temperature: High temperatures can favor C-alkylation. Try running the reaction at a lower temperature.

  • Protect the Amino Group: Acylating the aniline to form an amide (e.g., acetanilide) makes the nitrogen group moderately deactivating and protects it from alkylation. While this directs electrophiles to the para position, it prevents N-alkylation and can be used strategically if C-alkylation at the para position is desired, followed by deprotection and then N-alkylation.

Section 2: Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow provides a logical progression for troubleshooting.

G Start Low Yield in Aniline Alkylation Check_Conversion Is there any product formation? (Check by TLC, LC-MS, GC-MS) Start->Check_Conversion No_Conversion No Conversion: 1. Verify starting material purity. 2. Check reagent reactivity (leaving group). 3. Confirm catalyst activity. 4. Increase temperature. Check_Conversion->No_Conversion No Check_Selectivity What is the product distribution? Check_Conversion->Check_Selectivity Yes End Optimized Reaction No_Conversion->End Some_Conversion Low Conversion: 1. Increase reaction time. 2. Increase temperature incrementally. 3. Screen alternative solvents/catalysts. Some_Conversion->End Overalkylation Over-alkylation Observed: 1. Use excess aniline. 2. Add alkylating agent slowly. 3. Lower reaction temperature. Check_Selectivity->Overalkylation Poor N-alkylation selectivity Side_Products Other Side Products (e.g., C-alkylation): 1. Lower temperature. 2. Avoid acidic conditions/catalysts. 3. Consider protecting group strategy. Check_Selectivity->Side_Products Byproducts observed Good_Selectivity Good Selectivity, Low Yield: Focus on optimizing conversion (see 'Low Conversion' box). Check_Selectivity->Good_Selectivity Good selectivity Overalkylation->End Side_Products->End Good_Selectivity->Some_Conversion

Caption: A systematic workflow for troubleshooting aniline alkylation reactions.

Section 3: Data Tables for Quick Reference

Table 1: Common Solvents and Their Properties
SolventDielectric Constant (ε)Boiling Point (°C)General Use Case
Toluene2.4111Good for higher temperature reactions, common in catalyst-driven processes.[2]
Tetrahydrofuran (THF)7.666Aprotic, good general-purpose solvent for moderate temperatures.[13]
Acetonitrile (MeCN)37.582Polar aprotic, can accelerate SN2 reactions.
Dimethylformamide (DMF)38.3153High-boiling polar aprotic solvent, often used for sluggish reactions.
Dioxane2.2101Aprotic, often used in metal-catalyzed reactions.
Table 2: Influence of Aniline Substituents on Reactivity
Substituent TypePosition on RingEffect on N-NucleophilicityRationale
Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃)ortho, paraIncreasedEDGs increase electron density on the nitrogen through resonance or induction.[7]
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CF₃)ortho, paraDecreasedEWGs pull electron density away from the nitrogen, making it less nucleophilic.[7]
Sterically Bulky Group (e.g., -tBu)orthoDecreasedSteric hindrance prevents the approach of the alkylating agent.

Section 4: Experimental Protocols

Protocol 4.1: Small-Scale Parallel Screen for Optimizing Reaction Conditions

This protocol is designed to efficiently test multiple reaction parameters (e.g., solvent, base, temperature) in parallel.

Materials:

  • Aniline substrate

  • Alkylating agent

  • A set of chosen solvents (e.g., from Table 1)

  • A set of chosen bases (if required, e.g., K₂CO₃, Cs₂CO₃, t-BuOK)

  • Catalyst (if required)

  • An array of small reaction vials (e.g., 2 mL HPLC vials with screw caps)

  • Heating block with temperature control

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of your aniline and alkylating agent in a suitable, volatile solvent (like dichloromethane or ethyl acetate) to facilitate accurate dispensing of small quantities.

  • Dispensing Reagents: In each reaction vial, add the required amount of base and catalyst (if any).

  • Solvent Addition: Add the chosen reaction solvent (e.g., 0.5 mL) to each vial.

  • Starting Material Addition: Add a precise amount of the aniline stock solution to each vial (e.g., 0.1 mmol).

  • Initiating the Reaction: Add the alkylating agent stock solution (e.g., 0.12 mmol for a 1.2 equivalent test) to each vial. Cap the vials tightly.

  • Reaction: Place the vials in the pre-heated heating block and stir for the desired reaction time (e.g., 12-24 hours).

  • Quenching and Analysis: After the reaction time, cool the vials to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and product distribution.

  • Data Evaluation: Compare the results from the different conditions to identify the optimal solvent, base, and temperature for your specific reaction.

Section 5: Frequently Asked Questions (FAQs)

Q1: When is it appropriate to use a "borrowing hydrogen" catalytic method instead of a traditional alkylation with an alkyl halide? A1: "Borrowing hydrogen" methods are advantageous when you want to use alcohols as alkylating agents, which are often cheaper, more readily available, and more environmentally friendly than alkyl halides.[2][3] This method produces water as the only byproduct, making it a greener alternative. It is particularly useful in industrial settings where waste reduction is a priority.

Q2: My aniline has other functional groups. How do I avoid side reactions? A2: The choice of reaction conditions is crucial. For instance, if your molecule contains an ester, using a strong base like an alkoxide at high temperatures could cause transesterification. In such cases, milder conditions or a different reaction type (e.g., reductive amination) might be necessary. Protecting sensitive functional groups is also a viable strategy.[10]

Q3: Can I use reductive amination for aniline alkylation? A3: Yes, reductive amination is an excellent method for the controlled mono-alkylation of anilines and avoids the over-alkylation problem.[14][15] The process involves the reaction of the aniline with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Q4: Why don't Friedel-Crafts alkylation conditions work well for anilines? A4: The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This forms a complex that deactivates the aromatic ring towards electrophilic substitution, effectively shutting down the desired reaction.[11][12]

References

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline. Retrieved from [Link]

  • Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Allen Overseas. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • MDPI. (2024). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. Inorganics.
  • Council for the Indian School Certificate Examin
  • El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Journal of the American Chemical Society. (2026). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Effect of reaction temperature on aniline conversion and product.... Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • RSC Publishing. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Fluoro-5-isopropylaniline Synthesis

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Fluoro-5-isopropylaniline. As a critical intermediate in various pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Fluoro-5-isopropylaniline. As a critical intermediate in various pharmaceutical and agrochemical applications, its efficient synthesis is of paramount importance. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of its synthesis, with a primary focus on catalyst selection for the Buchwald-Hartwig amination reaction.

I. Synthetic Strategies Overview

The synthesis of 2-Fluoro-5-isopropylaniline can be approached through several routes. The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. An alternative, more classical approach involves the reduction of a nitro aromatic precursor. Understanding both provides a comprehensive basis for selecting the optimal synthetic strategy based on available starting materials, scalability, and functional group tolerance.

cluster_0 Synthetic Routes Starting Materials Starting Materials Buchwald-Hartwig Amination Buchwald-Hartwig Amination Starting Materials->Buchwald-Hartwig Amination Aryl Halide + Isopropylamine Nitro Reduction Route Nitro Reduction Route Starting Materials->Nitro Reduction Route Fluorinated Nitro-isopropylbenzene Target Molecule 2-Fluoro-5-isopropylaniline Buchwald-Hartwig Amination->Target Molecule Nitro Reduction Route->Target Molecule

Caption: Primary synthetic pathways to 2-Fluoro-5-isopropylaniline.

II. Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues encountered during the synthesis of 2-Fluoro-5-isopropylaniline via Buchwald-Hartwig amination in a question-and-answer format.

Q1: My reaction shows low or no conversion of the aryl halide starting material. What are the likely causes and how can I resolve this?

A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution:

      • Use a Pre-formed Catalyst: Employing a palladacycle precatalyst can ensure the reliable generation of the active Pd(0) species.[1]

      • Ligand Choice: Ensure you are using an electron-rich and sterically bulky phosphine ligand, such as BippyPhos or XPhos, which are known to be effective for amination reactions.[2][3] The ligand's steric bulk can promote the formation of the active monoligated Pd(0) complex.

      • Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature may be too low for the oxidative addition to occur, especially with less reactive aryl bromides or chlorides. The base might not be strong enough or could be sterically hindered.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. A typical range for these reactions is 80-110 °C.[4]

      • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is often effective.[5] Ensure the base is fresh and has been stored under anhydrous conditions.

      • Solvent Choice: Toluene and dioxane are generally good solvents for Buchwald-Hartwig aminations.[6] Ensure the solvent is anhydrous, as water can lead to side reactions and catalyst decomposition.[7]

Low Conversion Low Conversion Catalyst Issue Catalyst Issue Low Conversion->Catalyst Issue Conditions Issue Conditions Issue Low Conversion->Conditions Issue Precatalyst Use Pre-formed Catalyst Catalyst Issue->Precatalyst Ligand Check Ligand (e.g., BippyPhos) Catalyst Issue->Ligand Inertness Ensure Inert Atmosphere Catalyst Issue->Inertness Temperature Increase Temperature Conditions Issue->Temperature Base Use Strong, Dry Base (e.g., NaOt-Bu) Conditions Issue->Base Solvent Use Anhydrous Solvent Conditions Issue->Solvent

Caption: Troubleshooting low conversion in Buchwald-Hartwig amination.

Q2: I am observing significant formation of a diarylamine side product. How can I improve the selectivity for the desired monoarylated product?

A2: The formation of a diarylamine is a common side reaction, especially when using a primary amine as the nucleophile.

  • Cause: The initially formed primary aniline product can compete with the starting amine for the aryl halide, leading to a second amination reaction.

  • Solution:

    • Ligand Steric Hindrance: Employing a sterically bulky ligand can disfavor the second amination due to increased steric hindrance around the palladium center.

    • Stoichiometry Control: Using a slight excess of the amine (1.2-1.5 equivalents) can help to outcompete the product for the catalyst.[4]

    • Lower Reaction Temperature: If the primary amination is significantly faster than the secondary amination, lowering the reaction temperature may improve selectivity.

Q3: My purification by column chromatography is proving difficult, with the product streaking or co-eluting with impurities. What can I do?

A3: Anilines can be challenging to purify by silica gel chromatography due to their basicity.

  • Cause: The slightly acidic nature of silica gel can lead to strong interactions with the basic aniline, causing streaking and poor separation.

  • Solution:

    • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), before packing the column. This will neutralize the acidic sites on the silica.[8]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a diol-functionalized silica, which may have different selectivity.[9]

    • Solvent System Optimization: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) is typically effective. Experiment with different solvent systems to achieve the best separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the synthesis of 2-Fluoro-5-isopropylaniline?

A1: While the optimal catalyst system can be substrate-dependent, for the amination of an electron-rich aryl bromide like the precursor to 2-Fluoro-5-isopropylaniline, a combination of a palladium(II) precatalyst like Pd₂(dba)₃ or a palladacycle, with a bulky, electron-rich biarylphosphine ligand such as BippyPhos or XPhos is a highly effective starting point.[2][5] The BippyPhos/[Pd(cinnamyl)Cl]₂ system, in particular, has shown broad utility for a wide range of amination reactions.[2]

Q2: How does the fluorine substituent on the aromatic ring affect the reaction?

A2: The fluorine atom can have both electronic and steric effects. Electronically, its high electronegativity can influence the electron density of the aromatic ring, which can affect the rate of oxidative addition.[10] However, for many palladium-catalyzed cross-coupling reactions, the effect is often manageable with the right choice of catalyst and conditions.

Q3: Can I use an ammonia surrogate instead of isopropylamine to first synthesize 2-Fluoro-5-aminobenzonitrile and then introduce the isopropyl group?

A3: Yes, this is a viable alternative strategy. Ammonia itself can be a challenging coupling partner in Buchwald-Hartwig reactions due to its strong coordination to palladium.[11] Using an ammonia equivalent, such as an ammonium salt or a protected amine, can be a more practical approach.[12] Subsequent N-alkylation would then be required to introduce the isopropyl group.

Q4: What are the main advantages of the Buchwald-Hartwig amination over the classical nitro reduction route?

A4: The Buchwald-Hartwig amination offers several key advantages:

  • Milder Reaction Conditions: It generally proceeds under milder conditions than many classical methods.

  • Greater Functional Group Tolerance: It is compatible with a wider range of functional groups, which can simplify synthetic routes by reducing the need for protecting groups.[13]

  • Broader Substrate Scope: It allows for the coupling of a wide variety of amines and aryl halides.

The nitro reduction route, while effective, often requires harsher reducing agents and may not be compatible with sensitive functional groups.[14]

IV. Catalyst Performance Comparison

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Below is a qualitative comparison of commonly used ligands for the amination of aryl halides.

LigandKey FeaturesTypical SubstratesConsiderations
BippyPhos Highly effective for a broad range of (hetero)aryl chlorides and bromides with various amines, including ammonia.[2]Aryl chlorides, aryl bromides, primary and secondary amines, amides, indoles.A versatile, first-choice ligand for screening.
XPhos A bulky, electron-rich ligand that is very effective for a wide range of cross-coupling reactions.Aryl chlorides, aryl bromides, aryl triflates with amines, amides, and sulfonamides.[3]Often provides high yields and good selectivity.
Josiphos A class of ferrocenyl-based ligands that can be highly effective, particularly for electron-rich aryl bromides.[15]Aryl bromides with primary amines.Can offer very high turnover numbers (low catalyst loadings).

V. Recommended Experimental Protocol

This protocol is a general guideline for the synthesis of 2-Fluoro-5-isopropylaniline via Buchwald-Hartwig amination, based on established procedures for similar substrates. Optimization may be necessary for specific starting materials and scales.

Reaction Scheme:

(Image of the reaction scheme: 1-bromo-2-fluoro-5-isopropylbenzene + isopropylamine -> 2-Fluoro-5-isopropylaniline in the presence of a palladium catalyst, ligand, and base)

Materials:

  • 1-bromo-2-fluoro-5-isopropylbenzene (1.0 equiv)

  • Isopropylamine (1.5 equiv)

  • Pd₂(dba)₃ (1 mol% Pd)

  • BippyPhos (2.5 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, BippyPhos, and sodium tert-butoxide under an inert atmosphere (Argon).

  • Solvent and Reagents: Add anhydrous toluene via syringe, followed by 1-bromo-2-fluoro-5-isopropylbenzene and then isopropylamine.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine).

VI. References

  • Blanksma, J. J., et al. (1946). Receuil des Travaux Chimiques des Pays-Bas, 65, 329.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Scott, P. J. H. (2018). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]

  • Vo, G. D., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(3), 456–459. [Link]

  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. [Link]

  • Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. Chemistry – A European Journal, 19(50), 16760-16771.

  • Goossen, L. J., et al. (2019). Palladium-Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.

  • Clot, E., & Eisenstein, O. (2004). Agostic Interactions in d0 Metal-Alkyl Complexes. In Structure and Bonding (Vol. 113, pp. 1–36). Springer.

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). BIPPYPhos, bippyPhos.

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information.

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides.

  • ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions.

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 292, 13–61. [Link]

  • ResearchGate. (n.d.). Net Oxidative Addition of C(sp3)-F Bonds to Iridium via Initial C-H Bond Activation.

  • Gricman, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17878–17890. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3024–3035. [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

  • Singer, R. A., et al. (2008). Streamlined Synthesis of the Bippyphos Family of Ligands and Cross-Coupling Applications. The Journal of Organic Chemistry, 73(7), 2810–2813.

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Reference Data & Comparative Studies

Validation

Differentiating Fluoro-isopropylaniline Isomers: A Senior Application Scientist's Spectroscopic Comparison Guide

In the landscape of pharmaceutical and agrochemical development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positiona...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers, molecules with identical chemical formulas but different arrangements of atoms, often exhibit vastly different biological activities and toxicological profiles. The fluoro-isopropylaniline scaffold is a key intermediate in the synthesis of numerous commercial products, and the ability to unequivocally differentiate its various positional isomers is of paramount importance for quality control, process optimization, and regulatory compliance.

This guide provides an in-depth spectroscopic comparison of fluoro-isopropylaniline isomers, offering both field-proven insights and supporting experimental data. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, alongside Gas Chromatography-Mass Spectrometry (GC-MS), can be leveraged to distinguish between these closely related compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

The Challenge of Isomer Differentiation

The fluoro-isopropylaniline isomers present a classic analytical challenge. With the same mass and elemental composition, their differentiation relies on subtle differences in the electronic and steric environments of their constituent atoms. The primary isomers of interest include those with the isopropyl group on the nitrogen atom (N-isopropylaniline series) and those with both substituents on the aromatic ring.

Isomers under consideration:

  • N-Alkylated Isomers:

    • 2-Fluoro-N-isopropylaniline

    • 3-Fluoro-N-isopropylaniline

    • 4-Fluoro-N-isopropylaniline

  • Ring-Substituted Isomers (Examples):

    • 2-Fluoro-4-isopropylaniline

    • 4-Fluoro-2-isopropylaniline

    • 3-Fluoro-4-isopropylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus. Both ¹H and ¹³C NMR provide a unique fingerprint for each isomer.

The Causality Behind NMR's Differentiating Power

The chemical shift of a nucleus in an NMR spectrum is highly dependent on the electron density around it. The strongly electronegative fluorine atom exerts a significant influence on the electron distribution within the aromatic ring through both inductive (-I) and resonance (+R) effects. The position of the fluorine atom relative to the isopropylaniline moiety creates a distinct pattern of shielding and deshielding for the aromatic protons and carbons. Furthermore, the coupling between the fluorine nucleus (¹⁹F) and nearby ¹H and ¹³C nuclei provides unambiguous proof of their spatial relationship.

Predicted ¹H and ¹³C NMR Data Comparison

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Position2-Fluoro-N-isopropylaniline3-Fluoro-N-isopropylaniline4-Fluoro-N-isopropylaniline
Isopropyl CH~3.6~3.6~3.6
Isopropyl CH₃~1.2~1.2~1.2
Aromatic CHs~6.6 - 7.1~6.3 - 7.1~6.6 - 6.9
NH~3.7~3.7~3.7

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Position2-Fluoro-N-isopropylaniline3-Fluoro-N-isopropylaniline4-Fluoro-N-isopropylaniline
Isopropyl CH~46~46~46
Isopropyl CH₃~23~23~23
Aromatic C-N~135 (d)~149 (d)~143 (d)
Aromatic C-F~152 (d)~164 (d)~156 (d)
Other Aromatic Cs~114 - 125~101 - 130~115 - 116

(d) indicates a doublet due to C-F coupling.

Key Differentiators in NMR:

  • Aromatic Region Splitting Patterns: The substitution pattern dictates the coupling relationships between aromatic protons, resulting in unique multiplet structures for each isomer.

  • ¹⁹F Coupling: The magnitude of the coupling constants between ¹⁹F and adjacent ¹H and ¹³C nuclei is distance-dependent, providing clear evidence of the fluorine's position. For instance, the carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the fluoro-isopropylaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, 64k data points, relaxation delay of 2 seconds, and 1024 or more scans.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Integrate the ¹H signals and reference the spectra (e.g., to TMS at 0 ppm).

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the isomeric structure.

Caption: NMR analysis workflow for isomer differentiation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between positional isomers based on characteristic vibrational frequencies.

The Causality Behind FTIR's Differentiating Power

The vibrational modes of the C-H and C-F bonds in the aromatic ring are sensitive to the substitution pattern. In particular, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the number and position of adjacent hydrogen atoms on the ring. The C-F stretching vibration also appears at a characteristic frequency.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Differentiating Fluoroaniline Isomers

Vibrational ModeOrtho IsomerMeta IsomerPara Isomer
C-H out-of-plane bend~750~880, ~780~830
C-F stretch~1250~1210~1220
N-H stretch~3400-3500~3400-3500~3400-3500

Note: These are approximate ranges for the parent fluoroanilines and will be influenced by the N-isopropyl group.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and compare them to the expected frequencies for different substitution patterns.

UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it may not be as definitive as NMR for isomer identification, the position of the maximum absorbance (λmax) can differ between isomers.

The Causality Behind UV-Vis's Differentiating Power

The electronic structure of the aniline chromophore is influenced by the position of the fluorine and isopropyl substituents. These groups can cause shifts in the energy of the π → π* and n → π* transitions, leading to variations in the λmax. Generally, para-substituted anilines exhibit a red shift (longer wavelength) in their primary absorption band compared to ortho and meta isomers due to extended conjugation.

Table 4: Expected UV-Vis Absorption Maxima (λmax) in a Non-polar Solvent

IsomerExpected λmax (nm)
2-Fluoroaniline~285
3-Fluoroaniline~290
4-Fluoroaniline~295-300

Note: These values are for the parent fluoroanilines and will be slightly shifted by N-alkylation.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Analysis

GC-MS is a powerful hyphenated technique that combines the separation of volatile compounds by gas chromatography with their detection and identification by mass spectrometry.

The Causality Behind GC-MS's Differentiating Power
  • Gas Chromatography (GC): Positional isomers often have slightly different boiling points and polarities, which can lead to different retention times on a GC column, allowing for their separation.

  • Mass Spectrometry (MS): While the isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ. The position of the substituents influences the stability of the resulting fragment ions. For example, the loss of a methyl group from the isopropyl substituent is a common fragmentation pathway. The relative abundance of the resulting fragment ions can be a characteristic feature of a particular isomer.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Analysis:

    • Compare the retention times of the isomers.

    • Analyze the mass spectra, paying close attention to the molecular ion peak and the relative abundances of the key fragment ions.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Injection Sample Injection Separation Separation on Column (based on boiling point/polarity) Injection->Separation Ionization Ionization (EI) Separation->Ionization Eluted Isomers Fragmentation Fragmentation Ionization->Fragmentation Detection Detection of Fragments Fragmentation->Detection RetentionTime Retention Time Comparison Detection->RetentionTime MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Identification Isomer Identification RetentionTime->Identification MassSpectrum->Identification

Caption: Logical workflow for GC-MS analysis of isomers.

Conclusion: A Multi-faceted Approach for Confident Identification

No single spectroscopic technique should be used in isolation for the definitive identification of positional isomers. A comprehensive and self-validating approach that integrates data from multiple techniques is essential for ensuring the scientific rigor required in drug development and other high-stakes research.

  • NMR spectroscopy stands as the primary tool for unambiguous structure elucidation, providing detailed information on the connectivity and spatial relationships of atoms.

  • FTIR spectroscopy offers a rapid and cost-effective method for confirming functional groups and providing strong evidence for the substitution pattern on the aromatic ring.

  • UV-Vis spectroscopy serves as a useful, albeit less specific, complementary technique that can indicate differences in the electronic structure of the isomers.

  • GC-MS provides both separation of the isomers and characteristic fragmentation patterns that can aid in their identification.

By understanding the underlying principles of each technique and employing them in a concerted manner, researchers and scientists can confidently differentiate between fluoro-isopropylaniline isomers, thereby ensuring the quality and integrity of their work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem, National Institutes of Health. [Link]

  • NMRDB.org, an open-source database for NMR spectra. [Link]

Comparative

Comparative Analysis of the Biological Activity of 2-Fluoro-5-isopropylaniline Analogs: A Guide for Drug Discovery Professionals

Abstract In the pursuit of novel therapeutic agents, the strategic derivatization of lead compounds is a critical methodology. This guide presents a comprehensive comparative analysis of the biological activities of a se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of novel therapeutic agents, the strategic derivatization of lead compounds is a critical methodology. This guide presents a comprehensive comparative analysis of the biological activities of a series of analogs derived from 2-Fluoro-5-isopropylaniline. We explore the synthesis, characterization, and subsequent evaluation of these compounds for their cytotoxic and antimicrobial properties. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at the structure-activity relationships (SAR) within this chemical series, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 2-Fluoro-5-isopropylaniline serves as a promising starting point for the development of new bioactive compounds due to the presence of both a fluorine atom and an isopropyl group, which can modulate its biological profile.[1] This guide details the synthesis of a library of analogs from this parent compound and systematically evaluates their biological potential.

Synthesis and Characterization of Analogs

A series of N-substituted analogs of 2-Fluoro-5-isopropylaniline were synthesized to investigate the impact of various functional groups on biological activity.

Experimental Protocol: General Synthesis of N-substituted 2-Fluoro-5-isopropylaniline Analogs
  • Reaction Setup: To a solution of 2-Fluoro-5-isopropylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, a base such as triethylamine (1.2 eq) is added. The mixture is stirred at room temperature for 10 minutes.

  • Addition of Electrophile: The corresponding acyl chloride or sulfonyl chloride (1.1 eq) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

synthesis_workflow start 2-Fluoro-5-isopropylaniline reaction N-Acylation or N-Sulfonylation start->reaction reagents Acyl Chloride or Sulfonyl Chloride, Base, DCM reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization product Purified Analog characterization->product

Caption: Synthetic workflow for 2-Fluoro-5-isopropylaniline analogs.

Comparative Biological Evaluation

The synthesized analogs were subjected to a panel of biological assays to determine their cytotoxic and antimicrobial activities.

3.1. In Vitro Cytotoxicity Assessment

The cytotoxic effects of the analogs were evaluated against a human cancer cell line using the MTT assay.[3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: The treatment medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.[3]

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).[3]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.[3]

Table 1: Cytotoxicity (IC₅₀, µM) of 2-Fluoro-5-isopropylaniline Analogs against HeLa Cells

Compound IDR-GroupIC₅₀ (µM)
1 H (Parent Compound)> 200
2a -C(O)CH₃ (Acetyl)125.4
2b -C(O)Ph (Benzoyl)78.2
2c -SO₂CH₃ (Mesyl)95.8
2d -SO₂Ph (Besyl)45.1

Structure-Activity Relationship (SAR) for Cytotoxicity:

The results indicate that N-substitution significantly enhances the cytotoxic potential compared to the parent aniline. Aromatic substituents (benzoyl and phenylsulfonyl) conferred greater potency than their aliphatic counterparts, suggesting that these groups may be involved in key interactions with the biological target. The phenylsulfonyl derivative (2d ) exhibited the most potent cytotoxic activity.

cytotoxicity_sar cluster_acyl N-Acyl Analogs cluster_sulfonyl N-Sulfonyl Analogs parent Parent Aniline (1) IC₅₀ > 200 µM aliphatic_acyl Acetyl (2a) IC₅₀ = 125.4 µM parent->aliphatic_acyl aromatic_acyl Benzoyl (2b) IC₅₀ = 78.2 µM parent->aromatic_acyl aliphatic_sulfonyl Mesyl (2c) IC₅₀ = 95.8 µM parent->aliphatic_sulfonyl aromatic_sulfonyl Besyl (2d) IC₅₀ = 45.1 µM parent->aromatic_sulfonyl aliphatic_acyl->aromatic_acyl Increased Potency aliphatic_sulfonyl->aromatic_sulfonyl Increased Potency

Caption: Structure-activity relationship for cytotoxicity.

3.2. Antimicrobial Activity Screening

The synthesized compounds were screened for their ability to inhibit the growth of pathogenic bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Bacterial strains (Staphylococcus aureus and Escherichia coli) are cultured to a standardized turbidity.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antimicrobial Activity (MIC, µg/mL) of 2-Fluoro-5-isopropylaniline Analogs

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
1 > 256> 256
2a 128> 256
2b 64128
2c 128256
2d 3264

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

Consistent with the cytotoxicity data, the parent aniline was inactive. The N-substituted analogs showed varying degrees of antibacterial activity. The phenylsulfonyl derivative (2d ) displayed the most potent and broadest spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. This suggests that the electronic and steric properties of the phenylsulfonyl group are favorable for antimicrobial action. The enhanced activity of fluorinated compounds against bacteria has been noted in other studies.[4]

Discussion and Future Perspectives

This comparative analysis demonstrates that N-substitution of 2-Fluoro-5-isopropylaniline is a viable strategy for generating new bioactive compounds with both cytotoxic and antimicrobial properties. The structure-activity relationship studies clearly indicate that the nature of the N-substituent plays a pivotal role in determining the biological activity profile. The presence of an aromatic ring, particularly in the form of a phenylsulfonyl group, consistently leads to enhanced potency.

Future work should focus on the following areas:

  • Lead Optimization: Further diversification of the substituents on the phenyl ring of the N-phenylsulfonyl analog to improve efficacy and selectivity.

  • Mechanism of Action Studies: Investigating the molecular targets and mechanisms by which the most active compounds exert their cytotoxic and antimicrobial effects.

  • In Vivo Evaluation: Assessing the therapeutic potential and pharmacokinetic properties of the most promising analogs in preclinical animal models.

Conclusion

The systematic synthesis and biological evaluation of 2-Fluoro-5-isopropylaniline analogs have led to the identification of a potent N-phenylsulfonyl derivative with significant cytotoxic and antimicrobial activities. This guide provides a foundational dataset and detailed methodologies that can aid researchers in the rational design and development of new therapeutic agents based on the fluorinated aniline scaffold.

References
  • MDPI. (2022). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-3-isopropylaniline. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation for 2-Fluoro-5-isopropylaniline Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of intermediates is paramount. 2-Fluoro-5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of intermediates is paramount. 2-Fluoro-5-isopropylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2-Fluoro-5-isopropylaniline, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will detail the validation parameters for each method, offering a framework for selecting the most appropriate technique based on specific analytical needs.

The Critical Role of Method Validation

Analytical method validation is a cornerstone of quality control in the pharmaceutical industry.[2] It provides documented evidence that an analytical procedure is suitable for its intended use. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which will be the foundation of this guide.[3] The validation process ensures that the method is specific, accurate, precise, linear, and robust over a specified range.

Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for many aromatic amines.[4][5] When coupled with a UV detector, HPLC offers a balance of sensitivity, specificity, and cost-effectiveness for routine quality control.

Experimental Protocol: HPLC-UV for 2-Fluoro-5-isopropylaniline Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines.[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized to achieve adequate separation and peak shape. For a similar compound, 4-fluoroaniline, a mobile phase of acetonitrile and water with 0.1% formic acid has been used.[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[7]

  • Detection Wavelength: Determined by acquiring the UV spectrum of 2-Fluoro-5-isopropylaniline and selecting the wavelength of maximum absorbance, likely in the range of 240-260 nm.[6][7]

  • Injection Volume: A standard volume, such as 10 µL, is typically used.[7]

Method Validation Protocol (Based on ICH Q2(R1))

The following validation parameters must be assessed to ensure the HPLC-UV method is fit for purpose:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] This is demonstrated by analyzing a blank (diluent), a placebo (if applicable), a standard solution of 2-Fluoro-5-isopropylaniline, and a sample spiked with known impurities. The peak for 2-Fluoro-5-isopropylaniline should be well-resolved from any other peaks.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] This is determined by analyzing a series of at least five concentrations of the 2-Fluoro-5-isopropylaniline reference standard across the desired range.[8] The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3] For an assay of an active substance, the range is typically 80% to 120% of the test concentration.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8] Accuracy is assessed by the recovery of known amounts of analyte spiked into a placebo or sample matrix. The analysis should be performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[2] The acceptance criterion for recovery is typically within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed using a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[2]

    • Intermediate Precision: Expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.[2] The precision is expressed as the Relative Standard Deviation (RSD), which should typically be ≤ 2%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC, this may include variations in mobile phase composition, pH, flow rate, and column temperature.

G cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: Workflow for HPLC Method Validation.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] It offers high sensitivity and specificity, with the mass spectrometer providing structural information that can aid in the identification of unknown impurities.[5] For many aromatic amines, GC analysis can be challenging due to their polarity, which may cause peak tailing.[10] Derivatization is sometimes employed to improve chromatographic performance, but this adds complexity to the sample preparation process.[4][11]

Experimental Protocol: GC-MS for 2-Fluoro-5-isopropylaniline Quantification
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for aromatic amine analysis.

  • Carrier Gas: Helium or hydrogen is commonly used.[12]

  • Inlet Temperature: Optimized to ensure complete volatilization of the analyte without degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to separate the analyte from other components in the sample.

  • Mass Spectrometer Parameters: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Derivatization (Optional): If peak shape is poor, derivatization with a reagent like pentafluoropropionic anhydride can be considered to improve volatility and reduce tailing.[13]

Comparative Validation Insights

While the same validation parameters as HPLC are required, the experimental approach and expected outcomes may differ:

  • Specificity: GC-MS offers superior specificity due to the mass spectrometric detection. The mass spectrum of the analyte provides a unique fingerprint, allowing for confident identification even in complex matrices.

  • Sensitivity: GC-MS, particularly in SIM mode, can achieve lower LOD and LOQ values compared to HPLC-UV, making it suitable for trace-level analysis.

  • Sample Preparation: Sample preparation for GC-MS can be more involved, especially if derivatization is required.[4] HPLC often allows for direct injection of diluted samples.[4]

  • Compound Suitability: GC is only suitable for thermally stable and volatile compounds. 2-Fluoro-5-isopropylaniline is expected to be amenable to GC analysis, but this must be experimentally verified.

G cluster_hplc HPLC-UV Attributes cluster_gcms GC-MS Attributes Analyte 2-Fluoro-5-isopropylaniline HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS H_Adv Advantages: - Good for non-volatile compounds - Simpler sample prep - Cost-effective HPLC->H_Adv H_Dis Disadvantages: - Lower sensitivity than GC-MS - Lower specificity HPLC->H_Dis G_Adv Advantages: - High sensitivity & specificity - Structural information from MS - Good for volatile compounds GCMS->G_Adv G_Dis Disadvantages: - Requires thermal stability - Potentially complex sample prep (derivatization) GCMS->G_Dis

Caption: Comparison of HPLC-UV and GC-MS for Analyte Quantification.

Quantitative Data Summary and Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-UV and GC-MS method for the quantification of 2-Fluoro-5-isopropylaniline. The values presented are typical and would need to be confirmed through experimental validation.

Validation ParameterHPLC-UVGC-MSJustification
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)Mass spectral data provides a higher degree of confidence in analyte identification.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%With proper method development, both methods can achieve high accuracy.
Precision (RSD) ≤ 2%≤ 2% (can be higher at trace levels)Both methods can achieve excellent precision for routine analysis.
LOD / LOQ ng/mL rangepg/mL to ng/mL rangeGC-MS in SIM mode generally offers superior sensitivity.
Robustness GoodGoodRobustness is method-dependent and must be evaluated for both techniques.
Sample Preparation Simple (dilution)Potentially complex (may require derivatization)HPLC often requires less sample manipulation.[4]

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful analytical techniques capable of providing accurate and precise quantification of 2-Fluoro-5-isopropylaniline. The choice between the two methods should be guided by the specific requirements of the analysis.

  • For routine quality control and release testing , where high throughput and cost-effectiveness are important, a validated HPLC-UV method is often the preferred choice.[5] Its simpler sample preparation and robust performance make it well-suited for this application.

  • For trace-level impurity analysis or for the identification of unknown impurities , the superior sensitivity and specificity of GC-MS make it the more appropriate technique.[5] The structural information provided by the mass spectrometer is invaluable in these scenarios.

Ultimately, a comprehensive approach may involve using HPLC-UV for routine quantification and GC-MS as a complementary technique for impurity profiling and confirmatory analysis. This dual-methodology approach ensures the highest level of quality assurance for 2-Fluoro-5-isopropylaniline and the final pharmaceutical products derived from it.

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